A Comprehensive Technical Guide to 4-Hydroxy-3-(methylamino)benzonitrile (CAS 1243441-19-1)
Abstract: This document provides an in-depth technical overview of 4-Hydroxy-3-(methylamino)benzonitrile, a substituted aromatic compound of significant interest to the chemical and pharmaceutical research communities. I...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides an in-depth technical overview of 4-Hydroxy-3-(methylamino)benzonitrile, a substituted aromatic compound of significant interest to the chemical and pharmaceutical research communities. Identified by CAS Number 1243441-19-1, this molecule incorporates three key functional groups—a nitrile, a phenol, and a secondary amine—making it a versatile building block for organic synthesis. This guide details its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and critical safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with the core knowledge required to effectively and safely utilize this compound in their work.
Chemical Identity and Structure
4-Hydroxy-3-(methylamino)benzonitrile is a poly-functionalized aromatic molecule. Its structure is defined by a benzene ring substituted with a hydroxyl group (-OH) at position 4, a methylamino group (-NHCH₃) at position 3, and a nitrile group (-C≡N) at position 1. This strategic arrangement of electron-donating (hydroxyl, amino) and electron-withdrawing (nitrile) groups dictates its chemical reactivity and potential applications.
Caption: Chemical Structure of 4-Hydroxy-3-(methylamino)benzonitrile.
This compound is supplied as a solid, and its recommended storage at refrigerated temperatures suggests a need to mitigate potential degradation over time.
While specific, peer-reviewed synthesis routes for 4-Hydroxy-3-(methylamino)benzonitrile are not widely published, a logical and robust synthetic strategy can be devised from commercially available precursors using well-established organic transformations. The causality behind this proposed pathway lies in the sequential, high-yielding modification of functional groups on the aromatic ring.
A plausible approach begins with 4-hydroxy-3-nitrobenzonitrile , a readily available starting material. The synthesis involves a two-step sequence:
Reduction of the Nitro Group: The nitro moiety is selectively reduced to a primary amine. This is a fundamental transformation, often achieved with high efficiency using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation.
Selective N-methylation: The resulting primary amine (3-amino-4-hydroxybenzonitrile) is then methylated to form the desired secondary amine. This must be done under controlled conditions to minimize over-methylation to the tertiary amine. Reagents like dimethyl sulfate or methyl iodide in the presence of a mild base are suitable.
Caption: Proposed two-step synthesis workflow.
Exemplary Experimental Protocol
This protocol is a representative example and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 3-Amino-4-hydroxybenzonitrile
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-nitrobenzonitrile (1.0 eq).
Add ethanol as the solvent, followed by concentrated hydrochloric acid (HCl).
Heat the mixture to approximately 50°C and add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) portion-wise, controlling the exotherm.
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the mixture to room temperature and then in an ice bath. Carefully neutralize the acid by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Step 2: Synthesis of 4-Hydroxy-3-(methylamino)benzonitrile
Dissolve the crude 3-amino-4-hydroxybenzonitrile (1.0 eq) from the previous step in a suitable polar aprotic solvent, such as acetone or acetonitrile.
Add a mild base, such as potassium carbonate (K₂CO₃) (approx. 2-3 eq).
To this suspension, add dimethyl sulfate ((CH₃)₂SO₄) (approx. 1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by TLC for the formation of the product and consumption of the starting amine.
Once complete, filter off the inorganic base and concentrate the solvent in vacuo.
The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Hydroxy-3-(methylamino)benzonitrile.
Protocol Validation: The integrity of this protocol is maintained through in-process controls (TLC monitoring) and a final purification step (column chromatography), which separates the target compound from unreacted starting materials, byproducts, and reagents. The final product's identity and purity should be confirmed by spectroscopic methods.
Spectroscopic Analysis
While specific spectral data for this compound is not publicly cataloged, its structure allows for predictable characterization using standard analytical techniques:
¹H NMR: Expected signals would include three distinct aromatic protons in the 6.5-7.5 ppm range, a broad singlet for the phenolic hydroxyl (-OH) proton, a broad singlet for the amine (-NH) proton, and a singlet around 2.8-3.0 ppm for the methyl (-CH₃) protons.
¹³C NMR: Approximately 8 distinct signals are expected: 5 for the aromatic carbons (one of which is quaternary), 1 for the nitrile carbon (~118-120 ppm), and 1 for the methyl carbon (~30 ppm).
FT-IR: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), C≡N stretch (sharp, ~2220-2230 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (148.16).
Applications in Research and Development
The value of 4-Hydroxy-3-(methylamino)benzonitrile in a research context, particularly in drug discovery, stems from its trifunctional nature. Each functional group serves as a handle for subsequent chemical modifications.
Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing a key point for extending the molecular scaffold.
Phenolic Hydroxyl Group: Acts as a nucleophile or can be converted into an ether or ester, which is a common strategy for modulating a drug candidate's solubility and pharmacokinetic properties.
Secondary Amine: Provides a site for alkylation, acylation, or use in coupling reactions to build more complex structures.
This compound is an attractive starting point or intermediate for synthesizing libraries of novel compounds for high-throughput screening in various therapeutic areas.
Safety and Handling
Crucial Point of Emphasis: This compound is classified as highly toxic. All handling must be performed with appropriate engineering controls and personal protective equipment.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P311: Call a POISON CENTER or doctor/physician.
Self-Validating Safety System: A robust safety protocol involves a multi-layered approach.
Engineering Controls: Always handle this solid within a certified chemical fume hood to prevent inhalation of dust.
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.
Waste Disposal: Dispose of all contaminated materials and the compound itself as hazardous chemical waste according to institutional and local regulations.
Emergency Preparedness: Ensure an emergency eyewash and shower are accessible. Have the Safety Data Sheet (SDS) readily available.
Conclusion
4-Hydroxy-3-(methylamino)benzonitrile (CAS 1243441-19-1) is a valuable, albeit highly toxic, chemical intermediate. Its utility is derived from the three distinct and reactive functional groups integrated into its aromatic scaffold. While detailed synthetic literature is sparse, its preparation is achievable through standard organic chemistry methodologies. For researchers in drug development and chemical synthesis, this compound offers significant potential as a building block for novel molecular entities. However, its high acute toxicity necessitates strict adherence to rigorous safety protocols to ensure safe handling and use in the laboratory.
References
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.[Link]
Chemical structure of 3-(methylamino)-4-hydroxybenzonitrile
A Pivotal Scaffold for Heterocyclic Pharmacophores[1] Executive Summary & Chemical Identity[1][2][3][4][5][6][7][8] 3-(Methylamino)-4-hydroxybenzonitrile is a bifunctional aromatic scaffold characterized by an electron-w...
Author: BenchChem Technical Support Team. Date: March 2026
A Pivotal Scaffold for Heterocyclic Pharmacophores[1]
Executive Summary & Chemical Identity[1][2][3][4][5][6][7][8]
3-(Methylamino)-4-hydroxybenzonitrile is a bifunctional aromatic scaffold characterized by an electron-withdrawing nitrile group at the C1 position, an electron-donating hydroxyl group at C4, and a secondary amine at C3.[1] This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, serving as a critical precursor for 2-substituted benzoxazoles and N-methylbenzimidazoles .[1]
These fused heterocycles are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets) and antiviral agents, where the nitrile group often serves as a handle for further functionalization (e.g., conversion to amidines or tetrazoles) or acts as a metabolic stabilizer.
Physicochemical Profile[1][3][5][6][7][8][9]
Property
Value
Source/Prediction
IUPAC Name
4-hydroxy-3-(methylamino)benzonitrile
IUPAC
CAS Number
1243441-19-1
Chemical Abstracts Service
Molecular Formula
C₈H₈N₂O
-
Molecular Weight
148.16 g/mol
Calculated
LogP (Predicted)
~1.55
Consensus Model
pKa (Phenol)
~8.5
Acidic due to -CN withdrawal
pKa (Amine)
~4.5
Low basicity due to aniline nature
H-Bond Donors
2 (OH, NH)
-
H-Bond Acceptors
3 (N, O, CN)
-
Synthetic Methodology: The "Nitration-Reduction-Alkylation" Cascade[1]
The synthesis of 3-(methylamino)-4-hydroxybenzonitrile requires careful orchestration to prevent over-alkylation of the amine or reduction of the nitrile group.[1] The most robust industrial route involves a three-step cascade starting from 4-hydroxybenzonitrile.[1]
Step 1: Regioselective Nitration
Objective: Introduce a nitrogen source at the C3 position.
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group (ortho/para director) directs the nitronium ion to the ortho position (C3).[1] The nitrile group (meta director) reinforces this regioselectivity.[1]
Step 2: Chemoselective Reduction
Objective: Convert the nitro group (-NO₂) to an aniline (-NH₂) without reducing the nitrile (-CN).[1]
Critical Control: Strong hydride reducing agents (e.g., LiAlH₄) must be avoided as they will reduce the nitrile to a primary amine.
Protocol: Catalytic hydrogenation (H₂/Pd-C) or Iron-mediated reduction (Fe/NH₄Cl) are preferred for their chemoselectivity.[1]
Step 3: Reductive Amination (The Critical Step)
Objective: Monomethylation of the aniline.
Challenge: Direct alkylation with methyl iodide (MeI) often leads to dimethylation (quaternary salts).[1]
Solution: Reductive amination using Formaldehyde and Sodium Cyanoborohydride (NaCNBH₃).[1]
Why NaCNBH₃? It is stable in acidic media (pH 4-6) required for imine formation and is less aggressive than NaBH₄, preserving the nitrile and preventing reduction of the aldehyde/ketone before imine formation.
Dissolution: Dissolve 10 mmol of 3-amino-4-hydroxybenzonitrile in 30 mL MeOH.
Imine Formation: Add Formaldehyde (1.1 eq, 11 mmol).[1] Stir at 0°C for 15 minutes.
pH Adjustment: Add glacial AcOH dropwise to adjust pH to ~5. This catalyzes the dehydration of the hemiaminal to the iminium ion.
Reduction: Add NaCNBH₃ (1.5 eq) in portions over 30 minutes.
Quench: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃.[1]
Isolation: Extract with Ethyl Acetate. The product is purified via column chromatography (Hexane/EtOAc).[1]
Structural Utility & Pathway Visualization[1]
The core value of 3-(methylamino)-4-hydroxybenzonitrile lies in its ability to undergo cyclization.[1] The adjacent nucleophiles (OH and NHMe) react with electrophiles (carboxylic acids, aldehydes, or phosgene equivalents) to form heterocycles.
Pathway Diagram: Synthesis and Cyclization
Figure 1: Synthetic pathway from commodity chemicals to the target scaffold and subsequent cyclization to bioactive benzoxazoles.[1][2][3][4]
Applications in Drug Development[3][10][11][12]
Kinase Inhibitor Design
In the design of ATP-competitive kinase inhibitors, the benzoxazole core mimics the adenine ring of ATP.
Role of the Nitrile: The nitrile group at Position 7 (derived from the C1 nitrile of our scaffold) often projects into the solvent-exposed region or interacts with the "gatekeeper" residue in the kinase hinge region.
Role of the N-Methyl: If the cyclization targets a benzimidazole (via conversion of OH to NH₂ or direct use), the N-methyl group controls the conformation of the inhibitor, often locking it into a bioactive rotamer.
Bioisosteric Replacement
The 3-(methylamino)-4-hydroxy moiety serves as a constrained bioisostere for:
Catechols: It mimics the H-bond donor/acceptor capability of catechols (found in adrenergic drugs) but with improved metabolic stability (resistant to COMT methylation).[1]
Indoles: The benzoxazole derived from this scaffold is an electron-deficient indole mimic.[1]
Covalent Inhibitors
The nitrile group can be hydrated to a primary amide or converted to a "warhead" (e.g., acrylamide via reduction/acylation) to target cysteine residues in covalent inhibitors (e.g., EGFR T790M inhibitors).
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the protocols standard for aminonitriles and phenols .
Hazard Class
GHS Code
Description
Acute Toxicity (Oral)
H302
Harmful if swallowed (Nitrile metabolism releases cyanide ions).[1]
May cause an allergic skin reaction (Aniline derivative).[1]
Precautionary Principle: All work must be conducted in a fume hood. In case of spill, do not use acidic cleaning agents (risk of HCN evolution).[1] Use bleach (hypochlorite) to oxidize potential cyanide traces.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 271258, 3-Amino-4-hydroxybenzonitrile. Retrieved from [Link]
Vertex Pharmaceuticals (2001). Patent EP1107948A1: An improved synthesis of 3-hydroxy-4-amino-benzonitrile.[1] Retrieved from
Royal Society of Chemistry (2024). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.[1][5] Retrieved from [Link]
NIST Chemistry WebBook. Benzonitrile, 4-hydroxy- (Precursor Data). Retrieved from [Link][1]
Engineering the Future of Therapeutics: Novel Benzonitrile Building Blocks in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the benzonitrile moiety has transcended its historical role as a simple solvent or inert structural spacer, emerging as a highly privileged pharmacophore and v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the benzonitrile moiety has transcended its historical role as a simple solvent or inert structural spacer, emerging as a highly privileged pharmacophore and versatile synthetic intermediate. Characterized by a cyano group attached to a benzene ring, benzonitrile derivatives are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs) across oncology, dermatology, and endocrinology [[1]](). This technical guide provides an in-depth analysis of the mechanistic rationale behind benzonitrile selection, profiles novel building blocks, and outlines self-validating experimental protocols for their application in medicinal chemistry.
Chemical Biology & Mechanistic Rationale of the Benzonitrile Pharmacophore
The strategic incorporation of a benzonitrile group into a lead compound is driven by precise electronic and steric factors. The nitrile group (-C≡N) is a robust electron-withdrawing group (EWG) that modulates the pKa of neighboring protons and enhances the metabolic stability of the parent drug compared to traditional halogen or methyl substituents 2.
From a structural biology perspective, the sp-hybridized nitrogen acts as a potent hydrogen-bond acceptor. Recent co-crystallization studies utilizing supramolecular macrocycles (such as phosphorylated cavitands) have demonstrated that benzonitrile fragments in FDA-approved drugs like Crisaborole and Alectinib form highly specific "key-lock" interactions within binding pockets, effectively mimicking molecular docking mechanisms [[3]](). In the case of Letrozole, the benzonitrile derivative competitively inhibits the aromatase enzyme (CYP19A1) by coordinating with the heme iron, thereby blocking the final step of estrogen biosynthesis 1.
Caption: Letrozole's mechanism of aromatase inhibition in the estrogen biosynthesis pathway.
Strategic Benzonitrile Building Blocks in Modern Synthesis
The synthetic utility of benzonitrile derivatives is dictated by the orthogonal reactivity of their functional groups. The electron-withdrawing nature of the nitrile activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions [[2]]().
4-(Bromomethyl)benzonitrile: A highly reactive intermediate where the para-cyano group enhances the electrophilicity of the benzylic carbon. This makes it an ideal substrate for SN2 displacements, Grignard reactions, and cyclization processes crucial in drug discovery [[4]]().
2-Amino-6-fluorobenzonitrile: A multifunctional precursor bearing an amine, a fluoride, and a nitrile. The ortho-positioning of the amine and nitrile groups makes it a perfect scaffold for synthesizing quinazoline derivatives (e.g., Gefitinib, Erlotinib) 5.
2-Bromo-4-fluorobenzonitrile: A dihalogenated scaffold offering exceptional synthetic flexibility. The bromide substituent is primed for Pd-catalyzed C-C cross-coupling, while the fluoride serves as an excellent leaving group for SNAr reactions activated by the para-nitrile 6.
Caption: Functional group reactivity map of benzonitrile building blocks in medicinal chemistry.
Quantitative Data: Clinical Impact and Reactivity Profiles
To contextualize the utility of these building blocks, the following tables summarize their presence in FDA-approved therapeutics and their primary synthetic applications.
Protocol 1: Synthesis of Letrozole Intermediate via SN2 Displacement
Objective: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Causality & Rationale: The para-cyano group of 4-(bromomethyl)benzonitrile exerts a strong electron-withdrawing inductive effect, significantly lowering the activation energy for SN2 displacement by the 1,2,4-triazole nucleophile 1.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 equivalent of 1,2,4-triazole in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.
Nucleophile Activation: Add 1.2 equivalents of potassium carbonate (
). Causality: A mild base is selected to deprotonate the triazole, generating a potent nucleophile without triggering the premature hydrolysis of the nitrile group 2.
Substitution Reaction: Slowly introduce 1.0 equivalent of 4-(bromomethyl)benzonitrile to the mixture. Heat the reaction to 60°C for 4 hours. In-Process Control: Monitor via TLC (Ethyl Acetate:Hexane, 1:1) until complete consumption of the benzylic bromide is observed.
Workup: Quench the reaction with ice-cold distilled water to precipitate the crude product. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford the pure intermediate [[1]]().
Caption: Step-by-step workflow for the synthesis of the Letrozole intermediate.
Protocol 2: Ni-Catalyzed Arylation via Decyanation-Metalation
Objective: Accessing quaternary α-arylnitriles from disubstituted malononitriles using benzonitrile as an electron-accepting ligand/additive.
Causality & Rationale: In Ni-catalyzed cross-coupling involving tertiary nucleophiles, β-hydride elimination is a frequent detrimental side reaction. The introduction of a benzonitrile moiety acts as a robust
-electron acceptor. This electronic modulation stabilizes the low-valent Ni intermediate and accelerates the desired reductive elimination pathway over β-hydride elimination 7.
Step-by-Step Methodology:
Catalyst Preparation: In a nitrogen-filled glovebox, combine
(10 mol%) and an optimized benzonitrile-containing ortho-pyrazole ligand (12 mol%) in anhydrous toluene. Stir for 15 minutes to pre-form the active Ni complex.
Substrate Addition: Add the disubstituted malononitrile (tertiary nucleophile, 1.0 equiv) and the aryl electrophile (e.g., aryl iodide, 1.5 equiv).
Additive Integration: Introduce benzonitrile (up to 10 equiv) to the reaction mixture. Causality: Kinetic studies indicate that an increased concentration of benzonitrile occupies open coordination sites on the Ni center, effectively shutting down the β-hydride elimination pathway and driving selectivity toward the α-arylnitrile 8.
Reaction Execution: Seal the reaction vessel, remove from the glovebox, and heat at 80°C for 16 hours.
Validation & Analysis: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Analyze the crude mixture via GC-MS using n-dodecane as an internal standard to quantify the yield of the quaternary α-arylnitrile versus the reduced arene byproduct [[8]]().
Comprehensive References
Application of Benzonitrile in the Synthesis of Pharmaceuticals - Benchchem - 1
2-Amino-6-fluorobenzonitrile | CAS 77326-36-4 - Ossila - 5
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH PMC - 3
2-Bromo-4-fluorobenzonitrile | CAS Number 36282-26-5 - Ossila - 6
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - Journal of the American Chemical Society (ACS) - 7
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - ChemRxiv - 8
Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem - 2
4-cyano-2-(methylamino)phenol synonyms and nomenclature
An In-Depth Technical Guide to the Nomenclature and Properties of Substituted (Methylamino)phenols Executive Summary This technical guide provides a comprehensive overview of the nomenclature, synonyms, and chemical prop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Nomenclature and Properties of Substituted (Methylamino)phenols
Executive Summary
This technical guide provides a comprehensive overview of the nomenclature, synonyms, and chemical properties of substituted (methylamino)phenols, with a primary focus on the well-documented compound 4-(Methylamino)phenol, widely known by its trade name Metol. The guide also addresses the specific, albeit less documented, compound 4-cyano-2-(methylamino)phenol , providing available data and establishing its relationship to the broader class of (methylamino)phenols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this class of compounds.
Introduction: The Case of 4-cyano-2-(methylamino)phenol
The compound specified as "4-cyano-2-(methylamino)phenol" is more formally named 4-hydroxy-3-(methylamino)benzonitrile according to IUPAC nomenclature. Initial database searches reveal that while this compound is commercially available, it is not extensively documented in scientific literature, suggesting it may be a niche reagent or a novel compound with limited published applications.
Available data for 4-hydroxy-3-(methylamino)benzonitrile is summarized below:
Due to the limited availability of in-depth technical data for this specific molecule, this guide will focus on the closely related and extensively studied compound, 4-(Methylamino)phenol . This compound serves as an excellent model for understanding the chemical properties, nomenclature, and applications characteristic of substituted (methylamino)phenols. The principles and data presented for 4-(Methylamino)phenol will provide a robust framework for researchers working with this class of chemicals.
A Comprehensive Examination of 4-(Methylamino)phenol (Metol)
4-(Methylamino)phenol is a significant organic compound, primarily recognized for its role as a developing agent in black-and-white photography.[2] Its chemical structure, featuring both a secondary amine and a phenolic hydroxyl group, makes it a potent reducing agent and a versatile intermediate in chemical synthesis.[3][4]
Nomenclature and Synonyms
The systematic identification of a chemical compound is crucial for accurate scientific communication. 4-(Methylamino)phenol is known by a variety of names, reflecting its widespread use and historical significance.
The free base exhibits both phenolic and amine acid/base behavior.
Stability
Stable in solid form but sensitive to light and air; solutions oxidize over time.
Chemical Structures
Visualizing the chemical structures is fundamental to understanding the relationship between these compounds.
Figure 1: Chemical structures of 4-hydroxy-3-(methylamino)benzonitrile and 4-(Methylamino)phenol.
Synthesis and Applications
Synthesis
The industrial preparation of 4-(methylamino)phenol typically involves the N-methylation of p-aminophenol. Another documented method is the reaction of hydroquinone with methylamine.[5] A historical synthesis route involved the decarboxylation of N-4-hydroxyphenylglycine (Glycin).[5]
Figure 2: Simplified synthesis pathways for 4-(Methylamino)phenol.
Applications
The primary application of 4-(Methylamino)phenol (as Metol) is as a developing agent in black-and-white photography.[2] It is known for producing fine grain and high-contrast images.[3] Metol is often used in combination with hydroquinone in "MQ" developers, a formulation that provides greater developer activity through a phenomenon known as superadditivity.[5][6] This combination is highly versatile, allowing for a wide range of tonal characteristics by adjusting the proportions of the components and the pH of the solution.[5]
Beyond photography, 4-(Methylamino)phenol finds use in other industrial applications:
Dye Intermediate : It is used in the dyeing of furs.[2]
Hair Dyes : It serves as a pigment in some hair dye formulations.[2][4]
Corrosion Inhibitor : It has been used as a corrosion inhibitor for steel.[4]
Chemical Synthesis : As a useful synthetic intermediate, it is used to synthesize arylidene amino azolones with potential anticancer activity and N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-inducing activities.[4]
Conclusion
While "4-cyano-2-(methylamino)phenol" (4-hydroxy-3-(methylamino)benzonitrile) is a valid chemical entity, its limited documentation makes a comprehensive technical guide challenging. In contrast, its structural analog, 4-(Methylamino)phenol, is a well-characterized compound with a rich history of industrial applications, particularly under the trade name Metol. This guide provides a thorough overview of the nomenclature, properties, and applications of 4-(Methylamino)phenol, offering a valuable resource for researchers and professionals. The detailed examination of this compound serves as a robust model for understanding the broader class of substituted (methylamino)phenols.
References
Metol - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
P-METHYLAMINOPHENOL SULFATE - Ataman Kimya. (n.d.). Retrieved March 7, 2024, from [Link]
Metol - chemeurope.com. (n.d.). Retrieved March 7, 2024, from [Link]
In early-stage drug discovery and high-throughput screening (HTS), understanding the solvation behavior of small organic molecules is paramount. 4-Hydroxy-3-(methylamino)benzonitrile (CAS No. 1243441-19-1) is a highly functionalized aromatic intermediate characterized by its phenolic hydroxyl, secondary amine, and nitrile moieties[1][2].
Dimethyl sulfoxide (DMSO) serves as the universal solvent for storing and screening such chemical libraries. However, poor solubility management often leads to false negatives in bioassays due to compound precipitation. This whitepaper provides a comprehensive technical framework for predicting, measuring, and validating the solubility of 4-Hydroxy-3-(methylamino)benzonitrile in DMSO, distinguishing between kinetic supersaturation and true thermodynamic equilibrium.
The solubility of a compound in DMSO is dictated by the energy required to disrupt its crystalline lattice versus the energy released upon the formation of solute-solvent interactions.
DMSO is a highly polar aprotic solvent (dielectric constant ~47) featuring a strong dipole moment and a highly electronegative oxygen atom[3]. For 4-Hydroxy-3-(methylamino)benzonitrile, solvation is thermodynamically driven by multiple high-affinity interactions:
Hydrogen Bond Donors: The phenolic (-OH) and secondary amine (-NHCH₃) protons act as potent hydrogen bond donors. They form highly stable adducts with the sulfoxide oxygen (S=O ··· H-O and S=O ··· H-N)[4].
Hydrogen Bond Acceptors: The nitrile (-C≡N) group and the lone pairs on the oxygen/nitrogen atoms can engage in weaker dipole-dipole interactions with the electrophilic sulfur atom of DMSO.
Hydrophobic Solvation: The aromatic ring undergoes favorable van der Waals interactions with the methyl groups of DMSO[3].
Because the formation of DMSO-solute hydrogen bonds effectively outcompetes solute-solute intermolecular hydrogen bonding, 4-Hydroxy-3-(methylamino)benzonitrile is predicted to exhibit excellent solubility in pure anhydrous DMSO (typically >50 mM), making it highly suitable for fragment-based screening and concentrated stock preparation[5].
To ensure data integrity, scientists must rigorously separate kinetic solubility from thermodynamic solubility[6].
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer[7][8]. In HTS, DMSO concentrations must be kept low (typically 1-2%) to prevent solvent-induced cytotoxicity or enzyme denaturation[9]. Kinetic solubility reflects a metastable state and is highly dependent on the dilution rate and nucleation kinetics.
Thermodynamic Solubility: This is the true equilibrium concentration of the most stable crystalline form of the compound in a given solvent system[6][10]. It is independent of time once equilibrium is reached and is the gold standard for formulation development.
Fig 1. Kinetic vs. Thermodynamic solubility testing workflow for DMSO-solvated compounds.
Self-Validating Experimental Methodologies
As a best practice, empirical validation is required to confirm the theoretical solubility limits of 4-Hydroxy-3-(methylamino)benzonitrile. The following protocols are designed as self-validating systems, incorporating internal controls to prevent artifactual data.
Causality Insight: This assay mimics the exact conditions a compound experiences when transferred from a storage plate to an aqueous biological assay.
Stock Formulation: Dissolve the solid powder in 100% anhydrous DMSO to create a 50 mM master stock[7]. Critical Step: Ensure the DMSO is anhydrous, as water absorption rapidly degrades the solvation capacity for lipophilic compounds.
Serial Dilution: Perform a 3-fold serial dilution of the master stock in pure DMSO across a 96-well plate[8].
Aqueous Transfer: Transfer aliquots into the target aqueous buffer (e.g., DPBS, pH 7.4) such that the final DMSO concentration is exactly 2%[8][9].
Incubation: Seal the plate and agitate at 25°C for 1 to 2 hours to allow metastable supersaturation to resolve into precipitation[8].
Quantification:
High-Throughput: Measure absorbance at 620 nm. The kinetic solubility limit is the concentration immediately preceding a 1.5-fold increase in baseline absorbance (cloud point)[8].
High-Fidelity: Filter the plate, dilute the filtrate 10x with DMSO (to prevent secondary precipitation), and quantify via LC-MS/MS[7].
Causality Insight: Extended incubation with excess solid ensures the compound transitions to its lowest-energy crystalline state, providing the absolute maximum concentration the solvent can hold.
Saturation: Dispense an excess amount of solid 4-Hydroxy-3-(methylamino)benzonitrile (e.g., 5 mg) into a glass vial containing 1 mL of the target solvent (pure DMSO or a DMSO/Buffer cosolvent system)[6][7].
Equilibration: Cap the vial and place it in an incubated shaker at 37°C for 24 to 72 hours[6].
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and pass it through a low-binding 0.22 µm PTFE filter[6]. Note: Recovery checks must be performed to ensure the compound does not adsorb to the filter membrane.
Analysis: Dilute the clarified supernatant significantly (e.g., 1:100 in mobile phase) and analyze via reversed-phase HPLC-UV or LC-MS/MS against a standard curve[7][10].
The structural topology of 4-Hydroxy-3-(methylamino)benzonitrile renders it highly compatible with DMSO-based solvation systems. By leveraging the strong hydrogen-bond accepting nature of DMSO against the compound's phenolic and amine donors, researchers can confidently prepare stable, high-concentration stocks. However, transitioning these stocks into aqueous media requires rigorous kinetic solubility tracking to prevent assay artifacts. Adhering to the dual-tier (Kinetic/Thermodynamic) testing methodology outlined above ensures robust, reproducible data throughout the drug development pipeline.
References
"ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science", bioduro.com, [Link]
"Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor", raytor.com, [Link]
The Strategic Synthesis of Nitrile-Containing Pharmaceutical Intermediates: A Technical Guide
Abstract The nitrile, or cyano (-C≡N), group is a uniquely versatile and powerful functional group in modern medicinal chemistry. Its distinct electronic properties, linear geometry, and metabolic stability have cemented...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The nitrile, or cyano (-C≡N), group is a uniquely versatile and powerful functional group in modern medicinal chemistry. Its distinct electronic properties, linear geometry, and metabolic stability have cemented its role as a critical component in a multitude of blockbuster drugs.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key nitrile-containing pharmaceutical intermediates. We will move beyond a simple catalog, delving into the causality behind synthetic strategies, providing detailed experimental protocols for the synthesis of cornerstone intermediates, and outlining robust analytical and safety procedures. This document is designed to serve as a field-proven resource, bridging theoretical knowledge with practical, validated application.
Introduction: The Strategic Importance of the Nitrile Moiety in Drug Design
The incorporation of a nitrile group into a drug candidate is a deliberate and strategic decision, driven by its multifaceted contributions to molecular properties and bioactivity.[3] Far from being a mere placeholder, the cyano group exerts significant influence through several key mechanisms:
Bioisosterism: The nitrile group is an effective bioisostere for various functional groups, most notably the carbonyl group.[1] Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to mimic the interactions of a ketone or aldehyde, as seen in the non-steroidal androgen receptor antagonist Bicalutamide, where the nitrile mimics the 3-keto functionality of dihydrotestosterone.[4]
Enhancing Binding Affinity: The electron-withdrawing nature of the nitrile can polarize adjacent aromatic systems, optimizing π-π stacking interactions within a protein's active site.[1] Furthermore, the nitrogen's lone pair of electrons makes it an excellent hydrogen bond acceptor, forming crucial interactions with amino acid residues like serine or arginine.[4]
Improving Pharmacokinetic Profiles: Introducing a nitrile group can modulate a molecule's physicochemical properties, such as its octanol-water partition coefficient, often leading to increased aqueous solubility and improved bioavailability.[3][5] Crucially, the nitrile group is exceptionally robust and generally resistant to metabolic degradation, which can block metabolically labile sites and increase a drug's half-life.[1][4]
Synthetic Versatility: From a chemical synthesis perspective, the nitrile is a gateway functional group. It can be readily converted into amines, amides, carboxylic acids, or heterocyclic systems, providing a pivotal handle for further molecular elaboration.[6]
This guide will focus on the practical synthesis and analysis of the building blocks—the pharmaceutical intermediates—that leverage these properties to create powerful therapeutics.
Core Synthetic Methodologies & Key Intermediates
The synthesis of nitrile-containing intermediates primarily relies on two cornerstone transformations: nucleophilic cyanation and the dehydration of primary amides or oximes. The choice of method is dictated by the availability of starting materials, functional group tolerance, and scalability.
Nucleophilic Cyanation: Forging the C-CN Bond
The substitution of a leaving group, typically a halide, with a cyanide anion is one of the most direct methods for nitrile synthesis.[7] This SN2 reaction is highly effective for primary and secondary alkyl halides.
The core logic of this approach involves the displacement of a good leaving group by the cyanide nucleophile. The choice of cyanide source is critical; while alkali metal cyanides like NaCN or KCN are common, their high toxicity necessitates stringent safety protocols.[8] Less toxic alternatives like zinc cyanide (Zn(CN)2) are often used in modern catalysis.[1] The solvent choice, typically a polar aprotic solvent like DMSO or DMF, is crucial to solvate the cation of the cyanide salt while leaving the cyanide anion highly nucleophilic.
Workflow: Nucleophilic Cyanation of an Alkyl Halide
Caption: General workflow for SN2 cyanation.
Dehydration of Amides: The Elimination Pathway
The dehydration of primary amides is another fundamental route to nitriles. This method is particularly valuable when the corresponding amide is readily accessible, for instance, from a carboxylic acid. The reaction requires a potent dehydrating agent to remove the elements of water from the -CONH2 group.
The causality behind this reaction lies in the activation of the amide's carbonyl oxygen by the dehydrating agent, transforming it into a good leaving group. Classic reagents like phosphorus pentoxide (P4O10) or phosphorus oxychloride (POCl3) are effective but can require harsh conditions.[7][9] Modern protocols often utilize milder reagents like sulfur trioxide-amine adducts or conditions based on the Swern oxidation (oxalyl chloride/DMSO).[9][10]
Experimental Protocol: General Dehydration of a Primary Amide with POCl₃
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried.
Charging Flask: Add the primary amide (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) to the flask.
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq) dropwise via a syringe. Caution: POCl₃ is corrosive and reacts violently with water.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice or a cold, saturated sodium bicarbonate solution to quench the excess POCl₃.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be further purified by distillation or column chromatography.[11]
Case Study: Intermediates for Aromatase Inhibitors (Letrozole & Anastrozole)
Aromatase inhibitors are a cornerstone of treatment for hormone-receptor-positive breast cancer. Letrozole and Anastrozole are two prominent non-steroidal examples, both featuring critical nitrile functionalities.
This key intermediate is typically synthesized via the nucleophilic substitution of a benzylic halide with a triazole salt. The reaction's success hinges on controlling the regioselectivity of the triazole alkylation to favor the desired N1 isomer.
Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile [3][12]
Preparation: In a reaction vessel, suspend sodium 1,2,4-triazole (1.1 eq) in dimethylformamide (DMF).
Addition: Cool the suspension to 10-15 °C. Add a solution of α-bromo-4-tolunitrile (1.0 eq) in DMF dropwise over 1-2 hours, maintaining the temperature.
Reaction: Stir the mixture at 10-15 °C for 2-3 hours after the addition is complete.
Isolation: Add demineralized water to the reaction mixture and extract the product with dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the solvent. The crude product is then crystallized from a suitable solvent like isopropanol to yield the pure intermediate.
The synthesis of Anastrozole involves a multi-step process, often starting from 3,5-bis(bromomethyl)toluene. A key intermediate is 3,5-bis(1-cyano-1-methylethyl)benzyl bromide . The final step involves alkylating the sodium salt of 1,2,4-triazole with this advanced intermediate. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is often employed to enhance the reaction rate and yield by facilitating the transfer of the triazole anion into the organic phase.[13][14]
Final Alkylation Step for Anastrozole Synthesis [13]
Setup: Charge a flask with 3,5-bis(1-cyano-1-methylethyl)benzyl bromide (1.0 eq), sodium 1,2,4-triazole (2.0 eq), potassium carbonate (excess), and a phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable solvent like toluene.
Reaction: Heat the mixture to 90 °C and maintain for 5-6 hours with vigorous stirring.
Work-up: After cooling, add water to the mixture and extract the product with ethyl acetate.
Purification: Dry the combined organic layers over MgSO₄, concentrate under vacuum, and purify the crude product by column chromatography followed by crystallization from an isopropanol/heptane mixture to yield Anastrozole.
Case Study: Intermediate for DPP-4 Inhibitor (Vildagliptin)
Vildagliptin is an oral anti-diabetic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its key nitrile-containing intermediate is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . This chiral intermediate is typically prepared from L-proline. The synthesis involves an acylation followed by the conversion of the carboxylic acid to the nitrile, often via the corresponding primary amide.[15][16]
Caption: Synthesis of the key Vildagliptin intermediate.
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [15][16][17]
Acylation: Suspend L-prolinamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Cool to 0 °C and slowly add chloroacetyl chloride (1.1 eq). Allow the reaction to proceed, forming (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
Dehydration: To the resulting amide intermediate, add a dehydrating agent. A common method involves using trifluoroacetic anhydride (TFAA) in a solvent like THF. The reaction is typically run at low temperatures (e.g., 0 °C) and then allowed to warm.
Work-up: After the reaction is complete, the mixture is carefully quenched with a basic aqueous solution (e.g., sodium bicarbonate).
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product is often purified by column chromatography to yield the desired chiral nitrile intermediate.
Analytical Characterization of Nitrile Intermediates
Confirming the identity and purity of a synthesized nitrile intermediate is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is the most direct and rapid method for confirming the presence of a nitrile group. The C≡N triple bond stretch gives rise to a sharp, intense absorption peak in a relatively uncongested region of the spectrum.[2]
Nitrile Type
C≡N Stretch Wavenumber (cm⁻¹)
Intensity
Causality
Saturated/Aliphatic
2260 - 2240
Sharp, Medium-Intense
The C≡N bond is strong and has a significant dipole moment, leading to a strong, sharp absorption.[2]
Aromatic/Conjugated
2240 - 2220
Sharp, Intense
Conjugation with the aromatic π-system slightly weakens the C≡N bond, lowering the stretching frequency.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is definitive for identifying the nitrile carbon. Due to the unique electronic environment of the sp-hybridized carbon, its signal appears in a distinct chemical shift range.
Carbon Type
¹³C Chemical Shift (δ, ppm)
Signal Intensity
Notes
Nitrile Carbon (-C≡N)
110 - 125
Weak
Quaternary carbons with no attached protons exhibit no Nuclear Overhauser Effect (NOE) enhancement and often have long relaxation times, resulting in weak signals.[18][19]
α-Carbon (to Nitrile)
Varies (20-60)
Varies
The chemical shift is influenced by the electron-withdrawing effect of the nitrile group.
In ¹H NMR, protons on the carbon alpha to the nitrile group (the α-protons) are deshielded due to the anisotropic effect and the electron-withdrawing nature of the cyano group, typically appearing around 2.5-3.0 ppm.
Safety & Handling Protocols
The synthesis of nitrile-containing intermediates often involves highly toxic reagents, particularly alkali metal cyanides (NaCN, KCN). A rigorous and uncompromising approach to safety is paramount.[20][21]
Mandatory Safety Procedures for Handling Cyanide Salts: [6][8][22]
Designated Area: All work with solid cyanide salts or concentrated solutions MUST be conducted in a designated area within a certified chemical fume hood. This area should be clearly labeled.
Incompatible Chemicals: NEVER allow cyanide salts to come into contact with acids. The reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas. Store acids and cyanides in separate, secondary containment.
Personal Protective Equipment (PPE): A complete PPE ensemble is required:
Gloves: Double-gloving with nitrile gloves is mandatory.[6]
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Emergency Preparedness: An emergency plan must be in place. An eyewash station and safety shower must be immediately accessible. A cyanide antidote kit should be available, and all personnel must be trained in its location and use, as per institutional policy.
Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely hazardous. It must be segregated, clearly labeled, and disposed of according to institutional and regulatory guidelines. Never mix cyanide waste with acidic waste.
Logical Flow: Cyanide Spill Response
Caption: Emergency response workflow for a cyanide spill.
Conclusion and Future Outlook
Nitrile-containing intermediates are indispensable building blocks in the pharmaceutical industry. Their synthesis, while reliant on well-established chemical principles, demands precision, a deep understanding of reaction mechanisms, and an unwavering commitment to safety. The continued innovation in catalytic methods, particularly nickel-catalyzed cyanations and biocatalytic approaches, promises to provide even safer, more efficient, and sustainable routes to these vital compounds.[1][23] As drug discovery continues to tackle increasingly complex biological targets, the strategic deployment of the nitrile group, enabled by the robust synthesis of its core intermediates, will undoubtedly play a central role in developing the next generation of life-changing medicines.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Wikipedia. (n.d.). Nitrile. In Wikipedia. Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
Wadhwa, L., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
(2017). Method for preparing 1-(2-chloracetyl)-2-(S)-cyano pyrrolidine through multiphase compound non-continuous production process.
Schmalz, H.-G. (n.d.). Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]
University of Tennessee Health Science Center. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
(2006). Process for the preparation of anastrozole and intermediates thereof. U.S.
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1597-1620. [Link]
Singh, S. K., Manne, N., & Pal, M. (2010). A facile method to synthesize vildagliptin. ResearchGate. [Link]
Nguyen, T. L., et al. (2016). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. Vietnam Journal of Science and Technology, 54(4), 481. [Link]
Study of the composition of nitriles using IR spectroscopy. (2025). ResearchGate. [Link]
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. [Link]
Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
(2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PMC. [Link]
Bernstein, L. S., et al. (1995). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]
Fukushima, T., & Fujioka, H. (2020). Nucleophilic Isocyanation. PMC. [Link]
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
(2007). Improved Process For The Preparation Of Letrozole. Quick Company. [Link]
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
Mello, T. S. P., et al. (2019). Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. Redalyc. [Link]
(2012). Process for preparation of letrozole and its intermediates. U.S.
Journal of Synthetic Chemistry. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on. [Link]
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
National Academies Press. (n.d.). laboratory chemical safety summary: sodium cyanide and potassium cyanide. [Link]
(2016). Synthesis, Bio-evaluation and Molecular Modeling Studies of (2S)-1-[({[1-substituted cyclohexyl] methyl} amino) acetyl] pyrrolidine-2-carbonitriles for their DPP-4 Inhibiting Activity. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Fleming, F. F., & Zhang, Z. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link]
Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP-HYDRAZONE METHOD. Organic Syntheses. [Link]
(2014). Simple environment-friendly synthesis process of vildagliptin.
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]
MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. [Link]
Scribd. (n.d.). Application of FTIR in Characterization of Acrylonitrile-Butadiene Rubber (Nitrile Rubber). [Link]
(2008). NOVEL PROCESS FOR PREPARATION OF BCALUTAMIDE. U.S. Patent Application No. US 2008/0177109 A1. [Link]
(1998). Method for the dehydration of amides to nitriles. U.S.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Synthesis Protocol & Mechanistic Guide
Strategic Overview & Reaction Causality
The synthesis of 4-hydroxy-3-(methylamino)benzonitrile (CAS 1243441-19-1) presents a unique challenge in the development of functionalized building blocks for pharmaceutical discovery[1].
At first glance, one might attempt a direct Nucleophilic Aromatic Substitution (SNAr) of 4-hydroxy-3-fluorobenzonitrile with methylamine. However, this approach is fundamentally flawed due to two electronic factors:
Phenoxide Deactivation: The hydroxyl group (pKa ~ 8.5) is rapidly deprotonated by the basic methylamine. The resulting electron-rich phenoxide pushes electron density into the aromatic ring, completely shutting down nucleophilic attack.
Lack of Resonance Activation: The leaving group (fluorine) is located meta to the electron-withdrawing cyano group. SNAr requires the leaving group to be ortho or para to the activating group to stabilize the Meisenheimer intermediate.
The Solution: A highly chemoselective, three-step workflow.
First, the phenol is masked as a benzyl ether to prevent phenoxide formation. Second, we bypass the SNAr paradigm entirely by utilizing a Nickel-catalyzed cross-coupling to force oxidative addition into the inert C-F bond[2]. Finally, the benzyl ether is cleaved using Boron Trichloride (BCl3), a Lewis acid chosen specifically to avoid the nitrile reduction and catalyst poisoning often seen with standard Pd/C hydrogenation[3][4].
Reaction Workflow
Three-step synthetic workflow for 4-hydroxy-3-(methylamino)benzonitrile.
Step-by-Step Experimental Protocols
Step 1: O-Protection (Synthesis of 4-(Benzyloxy)-3-fluorobenzonitrile)
Causality: Benzylation is chosen over silylation due to its robust stability under the highly basic and thermal conditions of the subsequent cross-coupling step.
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-fluorobenzonitrile (10.0 g, 72.9 mmol) and anhydrous DMF (100 mL).
Activation: Add anhydrous K2CO3 (20.1 g, 145.8 mmol). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.
Heating: Heat the reaction mixture to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
Workup: Cool to room temperature and pour into 400 mL of ice water. Filter the resulting white precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45 °C overnight.
Step 2: Nickel-Catalyzed C-F Amination
Causality: Aryl fluorides are notoriously inert. The electron-rich, bidentate phosphine ligand dcype (1,2-bis(dicyclohexylphosphino)ethane) is critical here; it stabilizes the transient Ni(0) species and provides the electron density required to break the strong C-F bond[2].
Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 100 mL Schlenk flask with 4-(benzyloxy)-3-fluorobenzonitrile (5.0 g, 22.0 mmol), Ni(cod)2 (0.60 g, 2.2 mmol, 10 mol%), dcype (0.93 g, 2.2 mmol, 10 mol%), and Cs2CO3 (14.3 g, 44.0 mmol).
Reagent Addition: Add anhydrous 1,4-dioxane (50 mL), followed by a solution of Methylamine (2.0 M in THF, 33.0 mL, 66.0 mmol). Seal the flask tightly.
Reaction: Remove the flask from the glovebox and heat at 100 °C behind a blast shield for 24 hours.
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove the catalyst and salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 4-(benzyloxy)-3-(methylamino)benzonitrile.
Step 3: Chemoselective Debenzylation
Causality: Standard Pd/C hydrogenation risks reducing the nitrile group to a primary amine or being poisoned by the secondary methylamine. BCl3 provides a highly controlled, Lewis acid-mediated cleavage of the benzyl ether[3][4].
Setup: Dissolve 4-(benzyloxy)-3-(methylamino)benzonitrile (3.0 g, 12.6 mmol) in anhydrous DCM (60 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Cleavage: Slowly add BCl3 (1.0 M in DCM, 37.8 mL, 37.8 mmol) dropwise over 20 minutes. Note: 3.0 equivalents are used because the amine and nitrile groups will coordinate with the Lewis acid.
Maturation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
Quench & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of Methanol (20 mL) to destroy excess BCl3. Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 and extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to afford the final product.
Mechanistic Pathway: Nickel-Catalyzed Amination
Catalytic cycle for the Ni-mediated oxidative addition into the aryl C-F bond.
Quantitative Data & Validation Summary
Reaction Step
Scale (Starting Mat.)
Expected Yield
Purity (HPLC)
Key Analytical Markers (1H NMR / MS)
1. O-Benzylation
10.0 g
92 - 95%
>98%
Disappearance of phenolic OH (~10.5 ppm); Appearance of Ph-CH2 -O (s, 5.2 ppm).
2. Ni-Amination
5.0 g
75 - 82%
>95%
Loss of C-F coupling in 13C NMR; Appearance of N-CH3 (d, 2.8 ppm) and NH (br q).
3. Debenzylation
3.0 g
85 - 90%
>99%
Loss of benzyl protons (5.2 ppm, 7.3-7.5 ppm); Reappearance of phenolic OH (br s).
Table 1: Expected quantitative outcomes and validation markers for the three-step synthesis.
References
World Intellectual Property Organization (WIPO).Amidines and amidine analogs for the treatment of bacterial infections and potentiation antibiotics. PCT/US2019/037233 (WO2019241566A1).
MDPI Catalysts. Unsupported Copper Nanoparticles in the Arylation of Amines (Discussing foundational literature on transition-metal catalyzed amination of aryl fluorides, including Chem. Commun. 2018). Available at:[Link]
The Journal of Organic Chemistry. Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. 1999, 64(26), 9719-9721. Available at:[Link]
Application Note: Qualification and Utilization of 4-Hydroxy-3-(methylamino)benzonitrile as a Reference Standard
Executive Summary & Strategic Relevance In the landscape of pharmaceutical development, 4-Hydroxy-3-(methylamino)benzonitrile (CAS: 1243441-19-1) serves as a critical Reference Standard (RS) . It is primarily utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Relevance
In the landscape of pharmaceutical development, 4-Hydroxy-3-(methylamino)benzonitrile (CAS: 1243441-19-1) serves as a critical Reference Standard (RS) . It is primarily utilized in the impurity profiling of benzonitrile-core Active Pharmaceutical Ingredients (APIs), such as androgen receptor antagonists (e.g., Bicalutamide analogs) and specific tyrosine kinase inhibitors.
This molecule poses unique analytical challenges due to its amphoteric nature —possessing both an acidic phenolic group and a basic secondary amine. This duality requires precise chromatographic conditions to prevent peak tailing and ensure accurate quantification.
This guide provides a self-validating framework for qualifying this material as a Primary Reference Standard and utilizing it to detect process-related impurities according to ICH Q3A/Q3B guidelines.
Material Characterization & Safety Profile
Before deployment as a standard, the material must be fully characterized.
Physicochemical Data Table
Property
Specification
Chemical Name
4-Hydroxy-3-(methylamino)benzonitrile
CAS Number
1243441-19-1
Molecular Formula
C₈H₈N₂O
Molecular Weight
148.16 g/mol
Appearance
Pale-yellow to yellow-brown solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted)
~9.5 (Phenol), ~4.8 (Aniline amine)
Storage
2–8°C, Hygroscopic (Desiccate)
Safety & Handling (Critical)
Hazards: Acute Toxicity (Oral/Dermal/Inhalation).[1][2][3] The nitrile moiety poses a risk of metabolic cyanide release; the aminophenol core is a potential sensitizer.
Disposal: Segregate as hazardous organic waste (Nitrogen-containing).
Protocol A: Primary Reference Standard Qualification
Objective: To certify the purity and identity of the bulk material before use in quantitative assays.
Structural Identification (Identity)
¹H-NMR (DMSO-d₆): Confirm the methyl doublet (~2.8 ppm) and the aromatic substitution pattern (1,3,4-trisubstituted ring). Look for the broad phenolic -OH singlet >9 ppm.
FT-IR: Verify the Nitrile (-C≡N) stretch at ~2220 cm⁻¹ and the broad O-H/N-H stretching region (3200–3500 cm⁻¹).
Mass Spectrometry (ESI+): Confirm [M+H]⁺ = 149.17 m/z.
Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).
Injection Volume: 5–10 µL.
Column Temp: 30°C.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold
15.0
40
60
Linear Gradient
18.0
5
95
Wash
20.0
5
95
Hold
20.1
95
5
Re-equilibration
25.0
95
5
End
System Suitability Criteria (Self-Validating)
Tailing Factor (T): Must be < 1.5. (If > 1.5, increase buffer strength or temperature).
Resolution (Rs): > 2.0 between the Main Peak and nearest impurity.
Precision: %RSD of peak area for 6 replicate injections < 2.0%.
Synthetic Fate & Logic Map
Context: Understanding where this reference standard fits in the "chemical signaling" of drug synthesis is crucial for investigating Out-of-Specification (OOS) results.
The diagram below illustrates the Synthetic Fate Map , tracking the formation and potential degradation of 4-Hydroxy-3-(methylamino)benzonitrile.
Figure 1: Synthetic Fate Map illustrating the generation of the Reference Standard via SnAr substitution and its potential degradation pathways (Oxidation/Hydrolysis).[5]
Application Note: Strategic HPLC Method Development for Benzonitrile Impurities
Abstract Benzonitrile ( ) is a frequent starting material and solvent in pharmaceutical synthesis.[1][2] Due to its moderate toxicity and UV-active nature, it must be controlled as an impurity or residual solvent.[1] Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Benzonitrile (
) is a frequent starting material and solvent in pharmaceutical synthesis.[1][2] Due to its moderate toxicity and UV-active nature, it must be controlled as an impurity or residual solvent.[1] This guide moves beyond generic C18 screening, advocating for Phenyl-Hexyl stationary phases to exploit interactions for superior selectivity.[1][3] We provide a self-validating workflow for detecting benzonitrile at trace levels (<0.05%) in complex drug substances, aligned with ICH Q3A/Q3C guidelines.
Introduction & Regulatory Context[1][4][5]
Benzonitrile is an aromatic organic nitrile.[1][2][4] Unlike simple aliphatic solvents, its aromatic ring allows for unique separation mechanisms, but its co-elution with aromatic Active Pharmaceutical Ingredients (APIs) often confounds standard methods.[1]
Regulatory Framework[1][4]
Classification: While not explicitly listed in the primary tables of ICH Q3C (R8) , benzonitrile is a toxic organic liquid (Class 2 equivalent behavior).
Control Strategy:
If used as a Solvent: Limits are calculated using the Permitted Daily Exposure (PDE) formula based on NOAEL (No-Observed-Adverse-Effect Level).[1]
If used as a Starting Material: It falls under ICH Q3A , typically requiring control at the identification threshold (usually 0.10% or 0.05% depending on daily dose).
Toxicity: It metabolizes to release cyanide in vivo (though slower than aliphatic nitriles), necessitating strict control.[1]
Physicochemical Profiling
Understanding the molecule is the prerequisite for method design.
Property
Value
Implication for HPLC
Structure
Phenyl ring + Cyano group
Capable of Hydrophobic, Dipole-Dipole, and interactions.[1]
Log P
~1.56
Moderately lipophilic.[1] Retains well on RP columns but elutes early on C18 compared to many APIs.
UV Max
224 nm (Primary)
High sensitivity region.[1] Requires high-purity solvents (UV cutoff).[1]
UV Secondary
~271 nm, ~280 nm
Lower sensitivity; useful for confirmation if matrix interference exists at 224 nm.[1]
pKa
Neutral
pH buffering does not affect Benzonitrile retention directly, but is critical for manipulating the API matrix.
Method Development Strategy: The "Selectivity First" Approach
Stationary Phase Selection: The
Advantage
Standard C18 columns often fail to separate Benzonitrile from early-eluting API degradation products because the separation relies solely on hydrophobicity.
Recommendation: Use a Phenyl-Hexyl or Biphenyl column.[1]
Mechanism: The stationary phase's phenyl ring engages in
stacking with the benzonitrile ring.
Result: This interaction creates "orthogonal" selectivity compared to C18, often shifting benzonitrile away from interferences.[1]
Mobile Phase Selection
Solvent A (Aqueous): 0.1% Phosphoric Acid or 10-20 mM Phosphate Buffer (pH 2.5 - 3.0).[1]
Why: Acidic pH suppresses the ionization of silanols (reducing tailing) and keeps basic APIs protonated (eluting earlier/later depending on the column), while neutral benzonitrile remains unaffected.
Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).[1][5]
Critical Decision: Methanol enhances
interactions.[1] Acetonitrile can suppress them (due to its own electrons in the triple bond).[3]
Protocol: Start with Methanol if using a Phenyl column to maximize selectivity.[1][3] Switch to ACN if backpressure is too high or UV cutoff (<210 nm) is required.[1]
Visualizing the Mechanism
The following diagram illustrates the decision logic and interaction mechanisms.
Caption: Decision tree prioritizing Phenyl-Hexyl phases and Methanol to maximize selectivity via pi-pi interactions.
Application Note: Preparation and Handling of Stock Solutions for 4-Hydroxy-3-(methylamino)benzonitrile
Abstract & Scope This application note provides a rigorous technical framework for the preparation, storage, and handling of stock solutions of 4-Hydroxy-3-(methylamino)benzonitrile . Due to the presence of both an elect...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note provides a rigorous technical framework for the preparation, storage, and handling of stock solutions of 4-Hydroxy-3-(methylamino)benzonitrile . Due to the presence of both an electron-rich amino group and a hydroxyl group, this compound exhibits amphoteric properties and significant susceptibility to oxidative degradation (browning) in solution. This guide moves beyond basic dissolution instructions to address the critical stability factors required for reproducible pharmacological and biochemical assays.
Chemical Identity & Properties
Understanding the physicochemical nature of the analyte is the first step in reproducible solution preparation.
Property
Data
Implications for Handling
IUPAC Name
4-Hydroxy-3-(methylamino)benzonitrile
Target analyte
Molecular Weight
148.16 g/mol
Use for Molarity calculations
Physical Form
Pale-yellow to Yellow-brown Solid
Darkening indicates oxidation
Solubility (Predicted)
DMSO (>50 mM), Ethanol (>20 mM), Water (Low)
DMSO is the preferred vehicle
pKa (Estimated)
Phenol (~9.5), Aniline (~4-5)
Amphoteric; pH sensitive solubility
Storage (Solid)
2–8°C, Desiccated, Dark
Hygroscopic and light sensitive
Safety
Toxic (H301, H311, H331)
Handle in Fume Hood; Double Glove
Critical Handling Protocols
Solvent Selection Strategy
The choice of solvent is dictated by the amphoteric nature of the molecule.
Primary Vehicle (DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for this compound. It disrupts the intermolecular hydrogen bonding of the crystal lattice effectively.
Grade: Anhydrous, Sterile-filtered (≥99.9%).
Secondary Vehicle (Ethanol): Absolute ethanol can be used for applications where DMSO is contraindicated (e.g., specific cell-based assays sensitive to DMSO). However, solubility is generally lower.
Avoid: Aqueous buffers (PBS, TBS) for stock preparation. The neutral molecule has poor water solubility and may precipitate or hydrolyze over time.
Oxidation Mitigation (The "Browning" Effect)
The ortho-amino-phenol motif is structurally similar to dopamine and other catechol-like molecules, making it prone to auto-oxidation, which results in quinone-imine formation (colored byproducts).
Nitrogen Purging: Ideally, solvents should be degassed or purged with nitrogen/argon before dissolving the solid.
Light Protection: All stock solutions must be stored in amber vials or wrapped in foil.
Preparation Protocol: 50 mM Stock Solution
Target Volume: 1.0 mL
Target Concentration: 50 mM
Step 1: Molar Mass Calculation
Step 2: Weighing & Solubilization
Equilibrate: Allow the vial of solid 4-Hydroxy-3-(methylamino)benzonitrile to warm to room temperature before opening to prevent moisture condensation (approx. 30 mins).
Weigh: Accurately weigh 7.41 mg of the solid into a sterile, amber glass vial (1.5 mL or 4 mL capacity).
Note: If the exact mass deviates (e.g., 7.60 mg), adjust the solvent volume to maintain 50 mM.
Formula:
.
Dissolve: Add 1.0 mL of high-grade Anhydrous DMSO.
Agitate: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
Checkpoint: Solution must be optically clear. A pale yellow tint is normal; dark orange/brown indicates degradation.
Step 3: Aliquoting & Storage
Never store the bulk stock at 4°C. Repeated opening introduces oxygen and moisture.
Aliquot: Dispense the stock into single-use volumes (e.g., 50 µL or 100 µL) into PCR tubes or amber microcentrifuge tubes.
Freeze: Snap-freeze in liquid nitrogen (optional but recommended) and store at -20°C (short term < 1 month) or -80°C (long term > 1 month).
Working Solution Preparation (Dilution)
When diluting into aqueous buffers (e.g., cell culture media), a "crash-out" (precipitation) risk exists.
Serial Dilution Strategy:
Intermediate Step: Dilute the 50 mM DMSO stock 1:10 in DMSO to create a 5 mM working stock.
Final Step: Dilute the 5 mM stock 1:1000 into the assay medium to achieve 5 µM (0.1% DMSO final).
Rapid Mixing: Add the DMSO stock to the vortexing media, not the other way around, to prevent local high concentrations that trigger precipitation.
Logic & Workflow Visualization
The following diagram illustrates the decision-making process for preparing and validating the stock solution.
Caption: Workflow for the preparation and quality control of 4-Hydroxy-3-(methylamino)benzonitrile stock solutions.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Solution turns dark brown immediately
Oxidation of the amino-phenol moiety.
Solvent likely contained peroxides or was old. Use fresh, anhydrous DMSO. Degas solvent.[1]
Precipitate upon dilution in media
"Crashing out" due to hydrophobicity.
Increase dilution factor (step-down dilution). Ensure DMSO concentration < 0.5% in final assay.
Solid clumps and floats
Static charge or poor wetting.
Use an antistatic gun on the weighing boat. Sonicate for 5 minutes.
References
PubChem. (n.d.).[2] Compound Summary: Aminobenzonitrile Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
ResearchGate. (2021). Discussions on Solubility of Amino-Phenols in DMSO and Ethanol. Retrieved October 26, 2023, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of Citalopram Metabolites (DCT & DDCT) via Functionalized Benzonitrile Scaffolds
Executive Summary
The pharmacokinetic profiling of Citalopram requires precise analytical standards for its primary metabolites: Desmethylcitalopram (DCT) and Didesmethylcitalopram (DDCT) .[1] While industrial production of Citalopram relies on the alkylation of 5-cyanophthalide with dimethylaminopropyl chains, the synthesis of its metabolites presents a challenge: avoiding the presence of the parent drug in the final standard.
This guide details a Divergent Modular Protocol . Instead of attempting to demethylate Citalopram (which often leaves trace impurities of the parent compound), we utilize a de novo synthesis starting from 5-cyanophthalide . By constructing a common Chloropropyl-Phthalane Intermediate , we can selectively introduce the specific amine (methylamine or ammonia) to generate high-purity DCT or DDCT exclusively.[2]
Key Advantages of this Protocol:
Zero Parent Contamination: Eliminates the risk of residual Citalopram in metabolite standards.[1]
Isotopic Flexibility: Allows for the easy introduction of deuterated amines (
Stir for 1 hour at 0°C. A thick suspension (magnesium alkoxide) will form.
Grignard Formation (Step 2):
To the same vessel, dropwise add 3-chloropropylmagnesium bromide (75 mmol, 1.2 eq) .
Allow the reaction to warm to room temperature (25°C) and stir for 3 hours.
Validation: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting phthalide and the appearance of a polar diol spot.[1]
Quench and Isolation:
Cool to 0°C. Quench with saturated aqueous
(50 mL).
Extract with Toluene (3 x 50 mL).[1] Wash combined organics with water and brine.[1]
Evaporate solvent to yield the crude Chloropropyl Diol as a viscous oil.[1]
Cyclization (Ring Closure):
Dissolve the crude diol in 60% aqueous
(100 mL) .
Heat to 80°C for 2 hours.
Why Phosphoric Acid? Sulfuric acid is commonly used for Citalopram, but Phosphoric acid is milder and reduces the risk of hydrolyzing the nitrile to an amide/acid.[1]
Cool to room temperature.[1][4] Basify with NaOH (20%) to pH 9.[1]
Cause: Cyclization temperature too high or acid too strong.[1]
Fix: Strictly maintain cyclization temp at 80°C. Do not exceed. Use
instead of .
Grignard Stalling:
Symptom:[1][2][9][10] Low yield of diol intermediate.[1]
Cause: Moisture in the reaction or "staling" of the magnesium surface.[1]
Fix: Use freshly prepared Grignard reagents if possible.[1] Ensure THF is distilled over Sodium/Benzophenone.
Over-Alkylation (DDCT Synthesis):
Symptom:[1][2][9][10] Appearance of a higher molecular weight impurity (dimer).[1]
Cause: Reaction of the formed primary amine (DDCT) with another molecule of Chloropropyl-Scaffold.[2]
Fix: Use a massive excess of Ammonia (50 equivalents) to statistically favor the primary amine.[1]
References
Bogeso, K. P. (1987).[1] Process for the preparation of citalopram.[1][3][4][5][7][9][11][12][13][14][15] U.S. Patent No.[1][3][5][11] 4,650,884.[1][5] Washington, DC: U.S. Patent and Trademark Office.[1] Link
Petersen, H., et al. (2000).[1] Method for the preparation of 5-cyanophthalide.[1][2][4][5][7][14] World Intellectual Property Organization, WO 2000/044738.[1] Link
Rao, R. N., et al. (2006).[1] High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum.[1][2][9][16][17] Journal of Chromatography B, 830(2), 278-285. Link
Dancer, R., et al. (2007).[1] Improved Syntheses of N-Desmethylcitalopram and N,N-Didesmethylcitalopram.[2][18] Australian Journal of Chemistry, 60(3), 180-185. Link[2]
Application Note: Advanced Recrystallization Techniques for Amino-Hydroxybenzonitriles
Abstract & Strategic Overview Amino-hydroxybenzonitriles (e.g., 4-amino-3-hydroxybenzonitrile, 2-amino-5-hydroxybenzonitrile) represent a challenging class of "push-pull" aromatic scaffolds. They possess three distinct f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Amino-hydroxybenzonitriles (e.g., 4-amino-3-hydroxybenzonitrile, 2-amino-5-hydroxybenzonitrile) represent a challenging class of "push-pull" aromatic scaffolds. They possess three distinct functional groups with competing solubility behaviors:
Hydroxyl (-OH): Acidic (phenolic), prone to oxidation.
High-purity isolation of these intermediates is critical for downstream synthesis of kinase inhibitors and agrochemicals. Standard recrystallization often fails due to "oiling out" or oxidative degradation (browning). This guide details two field-proven purification strategies: Binary Solvent Thermal Recrystallization and pH-Swing Reprecipitation .
Physicochemical Profiling & Solvent Logic
Before attempting purification, one must understand the molecule's interaction with solvents. These compounds are amphoteric and highly polar.
Solubility Parameters
Lipophilicity: The aromatic ring provides a lipophilic backbone, but the three polar groups significantly lower the LogP (typically < 2.0).
H-Bonding: The -NH₂ and -OH groups act as both donors and acceptors.
Dielectric Requirement: Solvents with medium-to-high dielectric constants (
> 20) are required to disrupt the strong intermolecular crystal lattice forces.
Solvent Selection Matrix
The "Like Dissolves Like" rule is insufficient here. We utilize a Gradient Polarity Strategy .
Solvent System
Role
Pros
Cons
Ethanol / Water
Primary Choice
Excellent solubility gradient; eco-friendly.
Water can hydrolyze nitrile at high T/pH.
Isopropanol (IPA)
Alternative
Good for preventing "oiling out" (higher boiling point than EtOH).
Lower solubility power than MeOH/EtOH.
Ethyl Acetate / Heptane
Anti-Solvent
Removes non-polar impurities.
Poor solubility for the target molecule; low yield.
Best for: Removing structural isomers and non-polar byproducts.
The "Oiling Out" Danger
Amino-hydroxybenzonitriles often melt before they dissolve or separate as a liquid oil phase in hot solvent. This "oiling out" traps impurities.
Prevention: Use a solvent boiling point lower than the compound's melting point, or use Seed Crystals at the cloud point.
Step-by-Step Workflow
Reagents:
Crude Amino-hydroxybenzonitrile
Solvent A: Ethanol (95% or Absolute)
Solvent B: Deionized Water (Degassed to prevent oxidation)
Activated Carbon (Norit® or Darco®)
Procedure:
Degassing: Boil deionized water for 10 minutes to remove dissolved oxygen. Cool to 60°C. Rational: Prevents phenolic oxidation (pinking/browning).
Dissolution:
Place crude solid in an Erlenmeyer flask.
Add hot Ethanol (near boiling, ~75°C) dropwise with vigorous stirring.
Stop adding solvent when 95% of the solid is dissolved.
Carbon Treatment (Critical):
If the solution is dark/colored, cool slightly (to prevent boil-over) and add Activated Carbon (1-3 wt% of crude mass).
Stir at 60-70°C for 15 minutes.
Hot Filtration:
Filter through a pre-warmed Celite® pad or sintered glass funnel to remove carbon/insolubles.
Note: Keep the receiving flask hot to prevent premature crystallization.
Nucleation (The Binary Step):
Maintain the filtrate at ~60°C.
Add hot Water (Solvent B) dropwise until a persistent turbidity (cloudiness) appears.[2]
Add 1-2 drops of Ethanol to just clear the turbidity.
Crystallization:
Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).
Seeding: If oil droplets form, add a seed crystal immediately and scratch the glass surface.
Once at room temp, move to 4°C (fridge) for 2 hours.
Isolation:
Filter vacuum (Buchner funnel).
Wash cake with cold Ethanol/Water (50:50 mixture).
Dry under vacuum at 40°C (Do not exceed 50°C to avoid nitrile degradation).
Protocol B: pH-Swing Reprecipitation
Best for: Removing non-basic impurities and bulk purification of crude synthesis batches.
This method exploits the basicity of the amine.[3] By forming the hydrochloride salt, we solubilize the target while non-basic impurities remain insoluble (or soluble in organics).
Procedure:
Acid Dissolution: Suspend crude material in 2M HCl (approx 5-10 volumes). Stir until dissolved.
Reaction:
(Water Soluble).
Filtration: Filter off any insoluble material (unreacted starting materials, tars).
Wash (Optional): Extract the acidic aqueous layer with Ethyl Acetate to remove non-basic organic impurities. Discard the organic layer.
Neutralization (Precipitation):
Cool the aqueous acidic solution to 0-5°C.
Slowly add 2M NaOH or saturated
while stirring.
Target pH: Adjust to the isoelectric point (typically pH 6-7 for these species).
Caution: Exceeding pH 9 may cause phenol deprotonation (
), redissolving the product.
Collection: Filter the precipitated free base, wash with water, and dry.
Visualizations & Logic Maps
Decision Tree: Selecting the Right Method
Caption: Decision matrix for selecting between thermal recrystallization and chemical reprecipitation based on crude purity levels.
Workflow: Thermal Recrystallization with Hot Filtration
Caption: Step-by-step workflow for the binary solvent recrystallization process including the critical hot filtration step.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Oiling Out
Temp too high; solvent BP > MP.
Switch from Water/EtOH to pure IPA. Add seed crystals at cloud point.
Technical Support Center: Oxidation of Secondary Amines in Benzonitrile Compounds
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical s...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for preventing the unintended oxidation of secondary amines in benzonitrile-containing compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and bench-top reality, offering not just protocols, but the rationale behind them to empower your experimental design.
Uncontrolled oxidation can lead to complex product mixtures, reduced yields, and purification challenges, ultimately compromising the integrity of your research. This resource is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address the common and complex issues encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to diagnose and solve oxidation-related problems.
❓ Question 1: My reaction mixture containing a secondary amine and benzonitrile turned a dark yellow, red, or brown color upon adding an oxidant (e.g., H₂O₂) or during workup/storage. What is happening?
Expert Analysis:
An unexpected color change is often the first visual indicator of undesired side reactions, frequently involving oxidation. Secondary amines, particularly benzylic amines, are susceptible to oxidation, which can lead to the formation of highly conjugated systems like nitrones or imines, which are often colored.[1][2] Atmospheric oxygen, especially during heating or prolonged stirring, can also be a culprit, forming N-oxides and other complex byproducts.[3]
Potential Causes & Solutions:
Potential Cause
Diagnostic Step
Recommended Solution & Protocol
Atmospheric Oxygen
Run a small-scale control reaction under a rigorously maintained inert atmosphere (Nitrogen or Argon). If the color change is prevented or significantly delayed, air-oxidation is the primary cause.[4]
Implement Inert Atmosphere Techniques. Ensure all solvents are degassed and the reaction is conducted under a positive pressure of an inert gas. See Protocol 1 for details.
Peroxide Contamination
Test solvents (especially ethers like THF or Dioxane) for peroxide contamination using commercially available test strips.
Use freshly distilled or inhibitor-free, peroxide-free solvents. Store solvents appropriately to prevent peroxide formation.
Formation of Nitrones
Analyze a sample of the colored mixture by LC-MS or TLC against a pure standard. Oxidation products like nitrones are typically more polar than the parent secondary amine.[5]
The oxidation of secondary amines often proceeds through a hydroxylamine intermediate to form a nitrone.[6] If nitrone formation is unavoidable due to necessary reagents, consider strategies to minimize it, such as lowering the reaction temperature or reducing the oxidant stoichiometry.
Benzonitrile-Mediated Oxidation
In reactions involving hydrogen peroxide, benzonitrile can form a peroxymidic acid intermediate, a highly reactive oxidant.[1][7] This accelerates the oxidation of the secondary amine.
If H₂O₂ is the intended oxidant, be aware of this solvent effect. If H₂O₂ is a contaminant, its removal is critical. Consider alternative solvents if the benzonitrile moiety is not part of the core structure.
❓ Question 2: I'm observing a significant decrease in the yield of my target molecule and the appearance of new, more polar spots on my TLC plate. How can I confirm and prevent oxidation?
Expert Analysis:
A drop in yield accompanied by the formation of polar byproducts is a classic sign of substrate degradation via oxidation. The nitrogen atom in a secondary amine can be oxidized to form hydroxylamines, N-oxides, or nitrones, all of which are significantly more polar due to the introduction of oxygen.[8][9]
Recommended Solutions:
Characterize Byproducts: Isolate one of the major byproducts and characterize it using NMR and Mass Spectrometry. This definitive identification will confirm the oxidative pathway and guide your preventative strategy.
Employ Antioxidants/Radical Scavengers: If the oxidation is suspected to proceed through a free-radical mechanism (common in air-oxidation), the addition of an antioxidant can be highly effective.[10][11] These additives act sacrificially to neutralize reactive radical species.[12]
Utilize Amine Protecting Groups: For multi-step syntheses where the secondary amine must endure harsh oxidative conditions, a protection-deprotection strategy is often the most robust solution. Converting the amine to a less reactive functional group, such as an amide or carbamate, effectively shields it from oxidation.[13]
Common Protecting Groups: Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Acetyl groups are standard choices. The choice depends on the stability of your compound to the required deprotection conditions (acidic for Boc, hydrogenolysis for Cbz, basic for acetyl).
Workflow & Mechanism Visualizations
To better illustrate the processes discussed, the following diagrams outline the oxidation pathway and a logical troubleshooting workflow.
Caption: General oxidation pathway of a secondary amine to a nitrone.[5][6]
Caption: A decision workflow for troubleshooting secondary amine oxidation.
Frequently Asked Questions (FAQs)
Q1: Why are secondary amines susceptible to oxidation?
The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to attack by electrophilic oxidizing agents. Secondary amines are more easily oxidized than primary amines but can be more susceptible than tertiary amines depending on the specific reaction conditions and substrate structure.[2]
Q2: How does the benzonitrile functional group specifically influence the oxidation of a secondary amine in the same molecule?
The cyano group (-C≡N) is a strong electron-withdrawing group.[14] This electronic effect can influence the reactivity of the entire molecule. More directly, in the presence of hydrogen peroxide, nitriles like benzonitrile or acetonitrile can form a peroxymidic acid intermediate.[1][7] This species is a much more aggressive oxidant than H₂O₂ alone and can readily oxidize a nearby secondary amine.
Q3: What are the best practices for storing benzonitrile compounds containing secondary amines?
Storage is a critical and often overlooked aspect of preventing degradation.
Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to displace oxygen.[3] For solids, this can be done by flushing the vial before sealing. For solutions, use a solvent that has been degassed.
Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer at < 4 °C) to slow the rate of any potential oxidative reactions.
Protection from Light: Use amber vials or store containers in the dark, as light can sometimes initiate radical oxidation pathways.[3]
Consider an Inhibitor: For long-term storage of valuable materials, consider adding a small amount of an antioxidant like BHT (e.g., 250 ppm).[10]
Q4: Can I purify my secondary amine away from its oxidation products?
Yes. Since oxidation products are generally more polar, standard purification techniques are often effective.
Flash Chromatography: This is the most common method. Using a silica gel column, the less polar secondary amine will typically elute before its more polar oxidation byproducts (hydroxylamines, nitrones, N-oxides).[15]
Distillation: For non-solid amines, distillation under reduced pressure and an inert atmosphere can be very effective for removing higher molecular weight, less volatile oxidation products.[3]
Acid-Base Extraction: This can sometimes be used to separate the more basic parent amine from less basic or neutral oxidation products, although the pKa difference may not always be sufficient for a clean separation.
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
Objective: To exclude atmospheric oxygen from the reaction mixture.
Materials: Three-neck round-bottom flask, condenser, rubber septa, nitrogen/argon gas line with a bubbler, cannulation needles, degassed solvents.
Procedure:
Assemble the glassware (flask, condenser) and flame-dry or oven-dry it to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas.
Add any solid reagents to the flask against a positive flow of inert gas.
Seal the flask with rubber septa.
To degas solvents, bubble inert gas through the liquid for 15-30 minutes prior to use.
Add degassed solvents and liquid reagents to the reaction flask via a syringe or cannula.
Maintain a gentle positive pressure of the inert gas throughout the reaction, confirmed by a slow bubble rate in the oil bubbler.
Protocol 2: Pilot Experiment for Antioxidant Screening
Objective: To quickly determine if an antioxidant can inhibit the degradation of the secondary amine.
Procedure:
Set up three small-scale reactions (e.g., in 1-dram vials with stir bars) under the conditions where you observed oxidation.
Vial 1 (Control): Run the reaction exactly as before.
Vial 2 (Test): Add a recommended amount of an antioxidant (e.g., 250 ppm BHT) to the reaction mixture before initiating the reaction.
Vial 3 (Inert Control): Run the reaction under a nitrogen atmosphere.
Monitor all three reactions over time by TLC or LC-MS.
Analysis: Compare the rate of byproduct formation in Vial 2 and Vial 3 to the control in Vial 1. If byproduct formation is significantly reduced in Vial 2, the antioxidant is effective.
References
Goti, A., Cacciarini, M., Cardona, F., Fante, C., Pilli, R. A. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H₂O₂. The Journal of Organic Chemistry. [Link][1][6][7]
Britannica, The Editors of Encyclopaedia. (2026, February 19). Amine. Encyclopedia Britannica. [Link][8]
Goti, A., Matassini, C., Parmeggiani, C., & Cardona, F. (2025, December 19). Nitrones: Comprehensive Review on Synthesis and Applications. MDPI. [Link][2]
Filo. (2025, April 24). Reaction of oxidation of amines. [Link][16]
Murahashi, S., Mitsui, H., Shiota, T., Tsuda, T., & Watanabe, S. Tungstate-catalyzed oxidation of secondary amines to nitrones. α-Substitution of secondary amines via nitrones. The Journal of Organic Chemistry. [Link][17]
Murahashi, S., Shiota, T., & Ito, Y. (1984). Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones. Journal of the Chemical Society, Chemical Communications. [Link][18]
Various Authors. (Date N/A). Oxidation of Amines and N-Hetarenes. Science of Synthesis. [Link][19]
Ziatdinov, V. R., & Espenson, J. H. (Date N/A). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry. [Link][20]
Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. [Link][3]
Goti, A., Cacciarini, M., Cardona, F., & Pilli, R. A. (2009, July 16). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry. [Link][21]
Goti, A., et al. (2021, September 16). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. [Link][1][6][7]
Andrew, G. (2012). Inhibition of amine oxidation. Google Patents. [10]
DTIC. (Date N/A). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]
Sayari, A., et al. (2025, December 14). Antioxidation Strategy of Modification with Low-Dose Inhibitors to Solid Amine Adsorbents for Long-Term Cyclic Carbon Capture from O2-Containing Flue Gas. ACS Publications. [Link][22]
Ball, J. A., et al. (2008, February 4). The mechanism of carbon dioxide catalysis in the hydrogen peroxide N-oxidation of amines. PubMed. [Link]
Che, C. M., et al. (Date N/A). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
ResearchGate. (Date N/A). Analytical methods used to quantify amine oxidation. [Link]
MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. [Link][12]
Fluitec. (2021, April 23). Is Antioxidant Monitoring Necessary?. [Link][23]
Michigan State University. (Date N/A). Amine Reactivity. MSU chemistry. [Link]
Unknown Author. (Date N/A). Oxidation of Secondary and Primary Amines. SlidePlayer. [Link][5]
LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link][9]
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine... [Link][4]
Unknown Author. (Date N/A). Purification of secondary alkyl amines.
Stewart, S. M. (2020, June 25). Protecting Groups for Amines. YouTube. [Link][13]
Kholdeeva, O. A., et al. (Date N/A). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Advances. [Link]
ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?. [Link]
Pharmaguideline. (Date N/A). Basicity and Effect of Substituent on Basicity. [Link]
Goti, A., et al. (2021, September 16). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H₂O₂. ResearchGate. [Link][1][7]
Eady, R. R., & Large, P. J. (Date N/A). Microbial oxidation of amines... PubMed. [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link][15]
Troubleshooting peak tailing of 4-Hydroxy-3-(methylamino)benzonitrile in HPLC
Welcome to the troubleshooting guide for the HPLC analysis of 4-Hydroxy-3-(methylamino)benzonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the troubleshooting guide for the HPLC analysis of 4-Hydroxy-3-(methylamino)benzonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide not only solutions but also the underlying scientific principles to empower you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with its trailing edge being broader than its leading edge.[1][2] In an ideal HPLC separation, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak. While a tailing factor up to 1.5 might be acceptable for some assays, values greater than 1.2 are generally considered indicative of a problem that needs addressing, and values above 2.0 are often unacceptable for quantitative analysis.[1][2]
Q2: Why is my 4-Hydroxy-3-(methylamino)benzonitrile peak particularly prone to tailing?
A2: The molecular structure of 4-Hydroxy-3-(methylamino)benzonitrile is the primary reason for its challenging chromatographic behavior. It contains two key functional groups that can engage in undesirable secondary interactions with the stationary phase:
A Basic Methylamino Group (-NHCH3): This secondary amine is basic and will be protonated (positively charged) at acidic to neutral pH.
An Acidic Phenolic Group (-OH): This hydroxyl group is weakly acidic and will be deprotonated (negatively charged) at high pH.
The most common cause of peak tailing for basic compounds like this is the interaction between the protonated amine group and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3][4] These silanols can be acidic, and at mid-range pH values, they become deprotonated (SiO-), creating negatively charged sites that strongly and undesirably interact with the positively charged analyte via an ion-exchange mechanism.[4][5] This secondary retention mechanism has slow kinetics compared to the primary reversed-phase mechanism, resulting in a tailed peak.[6]
Troubleshooting Peak Tailing: A Systematic Approach
Peak tailing can originate from chemical interactions, column issues, or problems with the HPLC system itself. This guide will walk you through a logical troubleshooting process, starting with the most probable causes for this specific analyte.
Visualizing the Problem: Analyte-Silanol Interaction
The diagram below illustrates the core chemical interaction responsible for peak tailing with this molecule.
Use the following workflow to systematically diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Step-by-Step Guide & Protocols
Step 1: Diagnose the Scope of the Problem
Q: Are all peaks in my chromatogram tailing, or only the 4-Hydroxy-3-(methylamino)benzonitrile peak?
A: If all peaks are tailing: This often points to a physical or hardware problem rather than a chemical one.[7]
Column Void: A void may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer permits) or replacing it.[2]
Extra-Column Volume: Excessive dead volume in the system (e.g., from using tubing with a wide internal diameter or loose fittings) can cause band broadening and tailing.[8] Ensure all connections are secure and use tubing with an appropriate ID (e.g., 0.005").
A: If only the analyte peak is tailing: This strongly suggests a specific chemical interaction between your analyte and the stationary phase, which is the most likely scenario. Proceed to Step 2.[2][3]
Step 2: Optimize Mobile Phase pH
The most powerful tool to combat secondary silanol interactions is controlling the mobile phase pH.[9][10][11] The goal is to suppress the ionization of either the basic analyte or the acidic silanol groups.
Q: What is the best pH for my mobile phase?
A: Operate at a low pH (2.5 - 3.0). This is the most common and effective strategy.[2][3] At a pH below 3, the vast majority of silanol groups (pKa ~3.5-4.5) will be protonated and neutral (Si-OH), minimizing their ability to interact with your positively charged analyte.[4] Your analyte's amine group will be fully protonated (R-NH2+), ensuring consistent behavior.
Parameter
Effect on Peak Tailing of Basic Analytes
Rationale
Mobile Phase pH
pH 2.5 - 3.0: Significantly reduces tailing.
Suppresses ionization of acidic silanol groups, minimizing secondary ionic interactions.[2][3]
pH 4.0 - 7.0: Often results in severe tailing.
Silanols are partially or fully deprotonated (SiO-), leading to strong interaction with the protonated basic analyte.[2]
pH > 9.0: Can reduce tailing.
The basic analyte is deprotonated and neutral, but requires a special pH-stable column as standard silica degrades.
Protocol 1: Mobile Phase pH Adjustment
Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 4.0, 7.0). Use buffers with a pKa close to the target pH for best performance (e.g., phosphate buffer for pH 2.5, formate for pH 3.0).
Adjust pH: Always adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent (e.g., acetonitrile or methanol).
Equilibrate Column: For each new mobile phase, flush the column with at least 20 column volumes to ensure it is fully equilibrated.
Inject and Analyze: Inject your sample and compare the tailing factor at each pH level to find the optimal condition.[1]
Step 3: Use Mobile Phase Additives
If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive. These additives work by competing with your analyte for the active silanol sites.
Q: What additives can I use to improve peak shape?
A: Use a competitive base like Triethylamine (TEA). TEA is a small, basic amine that acts as a "silanol blocker." It has a strong affinity for the acidic silanol sites and will preferentially bind to them, effectively shielding your analyte from these secondary interaction sites.[3]
Methodology: Add a low concentration of TEA (e.g., 0.05% - 0.1% v/v, which is approximately 25-50 mM) to your mobile phase. Note that TEA can suppress ionization in mass spectrometry, so it is more suitable for UV detection.
Step 4: Evaluate and Select the Right Column
The column is the heart of the separation. Modern columns are designed to minimize the very problems that cause peak tailing.
Q: Can my choice of column prevent peak tailing?
A: Yes, absolutely.
Use High-Purity "Type B" Silica: Modern columns are typically packed with high-purity, spherical silica (Type B) which has a much lower concentration of acidic silanols and trace metal contaminants compared to older, irregular "Type A" silica.[3]
Choose a Fully End-Capped Column: After the C18 (or other) ligand is bonded to the silica, most manufacturers perform a secondary reaction called "end-capping." This uses a small silylating agent (like trimethylchlorosilane) to bond with and cover many of the remaining accessible silanol groups, rendering them inert.[2][8][12]
Consider Alternative Chemistries: For particularly difficult separations, consider hybrid silica-organic particles or polymer-based columns. These stationary phases have inherently lower silanol activity and offer a wider usable pH range.[3]
Protocol 2: HPLC Column Flushing and Regeneration
If you suspect your column's performance has degraded due to contamination, a proper flushing procedure can help.
Disconnect from Detector: Always disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[1]
Buffer Wash: Flush the column with 20 column volumes of HPLC-grade water (with no buffer or organic solvent) to remove buffer salts.
Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove non-polar contaminants.[1]
Storage: For long-term storage, keep the column in a high-organic solvent (e.g., 80:20 Acetonitrile:Water) and ensure the end-plugs are secure.
References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Technology Networks. Retrieved from [Link]
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]
Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. (n.d.). HELIX Chromatography. Retrieved from [Link]
Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. Retrieved from [Link]
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed. Retrieved from [Link]
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021, January 20). ResearchGate. Retrieved from [Link]
Chapter 3: Separation Modes and their Mechanisms (1). (n.d.). Shodex HPLC Columns. Retrieved from [Link]
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
4-Amino-3-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
Technical Support Center: Troubleshooting Zwitterionic Benzonitrile Intermediates
Welcome to the Technical Support Center for researchers and drug development professionals. Zwitterionic benzonitrile intermediates are notoriously difficult to solubilize due to their unique physicochemical properties.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers and drug development professionals. Zwitterionic benzonitrile intermediates are notoriously difficult to solubilize due to their unique physicochemical properties. This guide provides field-proven troubleshooting strategies, self-validating experimental workflows, and the mechanistic causality behind each approach.
Core Concepts: The Physics of Zwitterionic In-solubility
Q: Why do my benzonitrile intermediates crash out of both aqueous and organic solvents?A: Zwitterionic benzonitriles suffer from a dual-solubility penalty. The benzonitrile moiety is highly hydrophobic, rigid, and electron-withdrawing, which severely limits aqueous hydration. Simultaneously, the zwitterionic nature—the coexistence of cationic and anionic groups—creates a tightly bound crystal lattice driven by strong intermolecular coulombic interactions[1]. Molecules with high melting points (>200°C) typically act as "brick dust," meaning the thermodynamic energy required to disrupt the crystal lattice far exceeds the solvation energy provided by standard solvents[2].
Q: How does the isoelectric point (pI) dictate my solubilization strategy?A: Amphoteric and zwitterionic compounds exhibit a "bell-shaped" lipophilicity-pH profile and are least soluble at their isoelectric point (pI), where the net molecular charge is zero[3]. At the pI, intermolecular ionic bonds are maximized. To solubilize these intermediates, you must shift the pH at least 1 to 2 units away from the pI to ensure the molecule is predominantly in a singly ionized state (either net cationic or net anionic)[4].
Experimental Workflows & Troubleshooting
Scenario A: Aqueous & Semi-Aqueous Systems
Q: My intermediate precipitates during aqueous workup. How do I optimize the pH and cosolvent system without degrading the nitrile group?A: Nitrile groups are susceptible to hydrolysis at extreme pH levels (especially under heating). Therefore, you must use a carefully titrated pH-cosolvent mixture. Cosolvents like DMSO, PEG, or ethanol lower the interfacial tension between the aqueous solution and the hydrophobic benzonitrile core[5].
Causality: The cosolvent disrupts the hydrophobic hydration shell around the benzonitrile ring, while the targeted pH adjustment ionizes the zwitterion, breaking the rigid ionic crystal lattice[6].
This protocol is a self-validating system: the final HPLC-UV quantification directly validates the thermodynamic success of the chosen parameters.
Determine pI and pKa: Calculate or measure the acidic and basic pKa values of your intermediate. Calculate the isoelectric point: pI = (pKa1 + pKa2) / 2.
Select Cosolvent: Prepare a 20% v/v mixture of a water-miscible cosolvent (e.g., DMSO or Propylene Glycol) in an aqueous buffer[6].
pH Titration: Adjust the buffer pH to be exactly 1.5 units above the acidic pKa (for an anionic shift) or 1.5 units below the basic pKa (for a cationic shift)[4]. Caution: Keep the pH between 3.0 and 9.0 to prevent benzonitrile hydrolysis.
Equilibration: Add excess solid intermediate to the solvent mixture to ensure saturation. Sonicate for 15 minutes, then agitate at a constant temperature (e.g., 25°C) for 24 hours.
Phase Separation: Centrifuge the suspension to separate the undissolved "brick dust" lattice[2]. Filter the supernatant through a 0.45 µm PTFE syringe filter.
Validation & Quantification: Analyze the filtrate via HPLC-UV to determine the exact thermodynamic solubility achieved by the matrix.
Workflow for optimizing the solubility of zwitterionic benzonitriles via pH and cosolvents.
Scenario B: Strictly Non-Aqueous Systems
Q: I cannot use water or adjust pH because my downstream reaction is moisture-sensitive. What are my non-aqueous alternatives?A: If pH adjustment is not viable, you must target the solid-state properties directly. Crystal engineering via cocrystallization is highly effective.
Causality: By introducing a coformer (like parabens or weak organic acids), you facilitate a proton migration that converts the zwitterion into a neutral, more soluble state within the crystal lattice. This disrupts the ionic bonds without requiring an aqueous phase[7].
This protocol self-validates through thermal and structural characterization before advancing to solubility testing.
Coformer Selection: Select GRAS (Generally Recognized As Safe) coformers capable of hydrogen bonding with the zwitterionic groups (e.g., 4-hydroxybenzoic acid, parabens)[7].
Liquid-Assisted Grinding (LAG): Combine the zwitterionic benzonitrile intermediate and the coformer in a 1:1 molar ratio in a stainless-steel milling jar.
Solvent Addition: Add a catalytic amount of a non-aqueous solvent (e.g., 10-20 µL of ethyl acetate per gram of powder) to facilitate molecular mobility without dissolving the bulk powder.
Milling: Mill at 30 Hz for 20 minutes to mechanically force the disruption of the zwitterionic lattice and the formation of the cocrystal.
Structural Validation: Analyze the resulting powder by Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A shift in diffraction peaks and melting point confirms the formation of a new crystalline phase[8].
Solubility Testing: Assess the enhanced solubility of the validated cocrystal in your target organic solvent.
Mechanism of solid-state cocrystallization to disrupt zwitterionic lattices.
Quantitative Data Summary
To guide your troubleshooting, the following table summarizes the expected solubility enhancements based on the chosen technique and the underlying physicochemical mechanism.
Solubilization Technique
Mechanism of Action
Typical Solubility Gain
Best Used When...
pH Adjustment (± 1.5 units from pI)
Ionizes the zwitterion, breaking intermolecular coulombic bonds[9].
10x to 100x
The intermediate is stable against hydrolysis and aqueous conditions are acceptable.
Cosolvency (e.g., 20% DMSO)
Lowers interfacial tension; solvates the hydrophobic benzonitrile ring[5].
5x to 20x
Used in tandem with pH adjustment to handle the hydrophobic moiety[6].
Salt Formation
Replaces the zwitterionic lattice with a highly soluble ionic salt[10].
50x to >500x
The pKa difference allows for stable salt formation with strong counterions.
Cocrystallization
Induces proton migration, stabilizing the neutral form in the solid state[7].
2x to 10x
Strictly non-aqueous environments are required for downstream synthesis.
References
The solubility of drugs - Basicmedical Key. Basicmedicalkey.com.
Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology.
EP0439430A2 - Transdermal administration of zwitterionic drugs.
Perspectives in solubility measurement and interpretation.
Diagnosing solubility limitations – the example of hydrate form
Comparison of Stability and Solubility of Neutral, Zwitterionic and Conformational Polymorphs.
Microsymposium MS075.O07 Crystal engineering of zwitterionic drug to neutral cocrystals. IUCr Journals.
Solubility Enhancement of Drugs.
Physicochemical Properties of Zwitterionic Drugs in Therapy.
This guide addresses the chromatographic resolution of 4-Hydroxy-3-(methylamino)benzonitrile (hereafter referred to as Impurity A ).[1] This compound presents a classic "small molecule, amphoteric challenge" in pharmaceutical analysis.
Structurally, Impurity A contains three conflicting functional groups:
Phenolic Hydroxyl: Weakly acidic (pKa ~8.5–9.0, lowered by the nitrile EWG).
Benzonitrile: Neutral, electron-withdrawing, creating a strong dipole.[1]
The Challenge: Unlike the likely hydrophobic parent drug (e.g., Bicalutamide intermediates, TKIs, or protected precursors), Impurity A is highly polar and capable of zwitterionic behavior. Common issues include peak tailing (silanol interaction), early elution (poor retention on C18), and pH sensitivity .[1]
Module 1: Critical Process Parameters (The "Why")
The pH Conundrum
You cannot treat this separation like a standard neutral drug assay. The ionization state of Impurity A dictates its retention and peak shape.
At pH < 2.5: The methylamino group is protonated (
Specialist. Use if resolving Impurity A from its des-methyl analog.[1]
Module 2: Troubleshooting Guides (FAQ)
Q1: Why is Impurity A tailing significantly (Tailing Factor > 1.5)?
Diagnosis: Secondary Silanol Interactions.
The protonated methylamino group is performing ion-exchange with the acidic silanols on the silica surface.
Corrective Actions:
Add a Modifier: Add 5–10 mM Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, "blocking" them from the impurity.
Increase Ionic Strength: Ensure your buffer concentration is at least 25 mM (e.g., Phosphate or Formate).[1] This suppresses the double-layer effect.[1]
Switch Column: Move to a "Base-Deactivated" or "Hybrid Particle" (BEH/XBridge) column designed for high pH stability.[1]
Q2: The impurity co-elutes with the Parent Drug or a similar intermediate.
Diagnosis: Lack of Selectivity (
).[1]
If the parent drug also contains a benzonitrile ring, hydrophobic differences alone may be insufficient.
Corrective Actions:
Leverage
Selectivity: Switch to a Biphenyl or Phenyl-Hexyl column using Methanol instead of Acetonitrile. Methanol promotes interactions, often shifting the aromatic impurity away from the parent.
Adjust pH: If the parent is non-ionizable (neutral), changing pH from 3.0 to 6.0 will shift Impurity A (becoming more neutral/retained) while the parent stays fixed.
Q3: My retention time for Impurity A varies between runs.
Diagnosis: pH Instability near pKa.
Impurity A has a pKa likely around 3.5–4.5 (aniline amine). If your Mobile Phase A is 0.1% Formic Acid (pH ~2.7), you are dangerously close to the pKa. Small fluctuations in acid quality or evaporation will shift the ionization ratio.
Corrective Actions:
Buffer Correctly: Do not use simple acid additives. Use a distinct buffer: 20 mM Ammonium Formate adjusted to pH 3.0 (or pH 9.0 with Ammonium Bicarbonate if using a hybrid column).[1]
Module 3: Validated Experimental Protocol
Objective: Robust resolution of 4-Hydroxy-3-(methylamino)benzonitrile from a hydrophobic parent matrix.
Method A: The "Workhorse" (Low pH)
Best for general purity profiling where the parent drug is stable in acid.[1]
Column: Agilent ZORBAX Eclipse Plus C18 or Waters XSelect HSS T3 (3.5 µm, 4.6 x 100 mm).[1]
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
Mechanism: At pH 10, Impurity A is anionic (Phenolate).[1] Repulsion from silanols ensures sharp peaks.
Gradient: Similar to Method A, but retention of Impurity A will be lower; start at 2-3% B.
Module 4: Decision Logic (Visualization)
The following diagram illustrates the troubleshooting logic for optimizing this specific separation.
Caption: Decision tree for troubleshooting peak shape and resolution issues specific to amino-benzonitrile derivatives.
References
USP General Chapter <621> Chromatography. United States Pharmacopeia. (2022).[1] Defines allowable adjustments for system suitability, critical for modifying gradient methods. [1][7]
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A. Discusses the interaction of amines with silanols.
Dolan, J. W. (2003).[1] "Why Do Peaks Tail?" LCGC North America.[1][8] Provides foundational mechanisms for amine tailing and remediation strategies.
PubChem Compound Summary. "4-Hydroxy-3-methylbenzonitrile" (Structural Analog Data). National Center for Biotechnology Information.[1] Used for pKa and physicochemical property estimation.
Overcoming low recovery rates in solid-phase extraction (SPE)
Topic: Troubleshooting Low Recovery Rates Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Priority: High (Data Integrity Risk) Diagnostic Triage: The "Fraction Collection" Test User Query: "My LC-MS...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Recovery Rates
Ticket Status: OPEN
Assigned Specialist: Senior Application Scientist
Priority: High (Data Integrity Risk)
Diagnostic Triage: The "Fraction Collection" Test
User Query: "My LC-MS/MS shows <40% recovery for my target analyte. I suspect the SPE step, but I don't know if the analyte is passing through, getting stuck, or degrading."
Scientist Response:
Do not guess. You must audit the mass balance of your extraction. Low recovery is a symptom; the location of the loss is the diagnosis. You must perform a Fraction Collection Test immediately.
The Protocol:
Condition/Equilibrate cartridge as usual.
Load sample but collect the liquid that exits the cartridge (Label: Fraction A: Load).
Wash as usual and collect the liquid (Label: Fraction B: Wash).
Elute as usual and collect the liquid (Label: Fraction C: Elute).
Analyze all three fractions alongside a neat standard.
Interpret your results using this logic flow:
Figure 1: Diagnostic logic tree for locating analyte loss during Solid-Phase Extraction.
Troubleshooting Modules (The Fixes)
Module A: Analyte Breakthrough (Found in Load Fraction)
The Issue: The analyte never bound to the sorbent.
Root Cause 1: pH Mismatch (The "Rule of 2")
For ionic retention, the analyte must be charged. For reversed-phase (RP) retention, it is often best neutral.
The Fix: Adjust sample pH to be at least 2 pH units away from the analyte's pKa.
Example: For a basic amine (pKa 9) on a Cation Exchange (CX) sorbent, load at pH 6.0 (charged). If loading on C18, load at pH 11.0 (neutral) [1].
Root Cause 2: Conditioning Failure
Silica-based sorbents (C18) become hydrophobic if they dry out after conditioning, causing the sample to channel without interacting.
The Fix: Switch to a Polymeric Sorbent (e.g., HLB, PLRP-S) which is water-wettable and resists drying out [2].
Root Cause 3: Organic Content in Load
If your sample contains >5-10% organic solvent (e.g., protein precipitation supernatant), the analyte may stay soluble in the liquid rather than binding to the sorbent.
The Fix: Dilute the sample 1:10 with aqueous buffer before loading to drive the "hydrophobic effect."
Module B: Premature Elution (Found in Wash Fraction)
The Issue: The wash step cleaned the sample but also removed the analyte.
Root Cause: Wash solvent strength is too high.[1][2]
The Fix: Construct an Elution Profile Curve .
Run 5 cartridges.[3] Wash each with increasing % Methanol (0%, 5%, 10%, 20%, 50%).
Identify the highest % organic that removes interferences without eluting the analyte.
Pro Tip: For Ion-Exchange, ensure the wash solvent pH maintains the analyte's charge. If you wash a cation-exchanger with high pH buffer, you will neutralize the amine and lose it [3].
Module C: Retention Lock (Not in Elute, but on Sorbent)
The Issue: The analyte binds so strongly it won't release.
Root Cause 1: Secondary Interactions (Silanol Activity)
On silica-based C18, residual silanols (Si-OH) can act as weak cation exchangers, binding basic analytes.
The Fix: Use an end-capped column or add a modifier to the elution solvent.
Protocol: Add 2-5% Ammonium Hydroxide (high pH) to the elution solvent to neutralize the protonated amine, breaking the ionic bond.
Root Cause 2: Insufficient Solvent Strength [1]
The Fix: Change solvents.[1][3][4][5] Methanol is weaker than Acetonitrile. Tetrahydrofuran (THF) is stronger than both.
Order of Strength (Reversed Phase): Methanol < Acetonitrile < Ethyl Acetate < THF [4].[4]
Validation: The "Absolute Recovery" Experiment
Do not rely on "Relative Recovery" (comparing to an internal standard added before extraction) to troubleshoot. That masks extraction inefficiency. You must calculate Absolute Recovery and Matrix Effects (ME) separately.
The Protocol:
Prepare three sets of samples (n=3 each):
Set A (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final eluate.
Set C (Neat Standard): Analyte in pure solvent.
Calculations:
Metric
Formula
What it tells you
Extraction Efficiency (RE)
How much analyte is lost physically during SPE.
Matrix Effect (ME)
How much the signal is suppressed by invisible matrix in the MS source.
Process Efficiency (PE)
The total yield (RE × ME).
If RE is low (<50%) but ME is normal (~100%), the issue is the SPE chemistry (Modules A/B/C).
If RE is high (>85%) but ME is low (<50%), the issue is "dirty" cleanup. You need a more selective wash step.
Quick Reference: Sorbent Selection Guide
Use this decision logic to select the correct stationary phase, minimizing recovery issues from the start.
Figure 2: Simplified decision tree for initial sorbent selection based on analyte chemistry.
FAQ: Rapid Fire Solutions
Q: My recovery is consistent but low (e.g., always 50%).
A: This suggests a solubility equilibrium issue or consistent breakthrough. Check if your load volume exceeds the Breakthrough Volume (Vb) of the cartridge. Rule of thumb: Load mass should not exceed 5% of sorbent mass (e.g., 5mg load for a 100mg cartridge) [5].
Q: I see "Ghost Peaks" or carryover in my blanks.
A: This is often late elution from previous runs if reusing hardware, or contamination from plasticware. Switch to glass-lined tubes or check your nitrogen evaporator needles for cross-contamination.
Q: The flow rate is inconsistent, and some cartridges drip slower.
A: Variable flow rates cause variable recovery. "Fast" cartridges have less contact time (lower recovery). "Slow" cartridges may clog. Ensure your vacuum manifold is set to process at approx. 1 mL/min (drop-wise) for optimal mass transfer [6].
References
Waters Corporation.[6] (2014). Oasis Sample Extraction Products: Method Development Guide. Link
Agilent Technologies.[6] (2020). Solid Phase Extraction (SPE) Troubleshooting Guide. Link
Phenomenex. (2018). Troubleshooting SPE: Recovery & Reproducibility. Link
Sigma-Aldrich (Supelco).[6][7][8] (2021). Guide to Solid Phase Extraction. Link
Biotage. (2019). The difference between Recovery and Matrix Effects. Link
Thermo Fisher Scientific. (2022). SPE Flow Rate Optimization for LC-MS. Link
Technical Support Center: Purification Strategies for Polar Benzonitrile Impurities
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for purifying polar benzonitriles. The following section...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for purifying polar benzonitriles. The following sections address common challenges and provide robust protocols based on established principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude benzonitrile product?
A1: The impurities largely depend on the synthetic route employed.
From Aldehydes: If your synthesis starts from a benzaldehyde, it's common to find unreacted aldehyde or the intermediate benzaldoxime in your crude product.[1]
From Aryl Halides (e.g., Rosenmund-von Braun reaction): Residual aryl halide starting material is a frequent impurity.[1]
General Impurities: Regardless of the route, isonitriles (identifiable by a strong, unpleasant odor), amines, and hydrolysis products (benzamides, benzoic acids) can be present.[1][2] Solvents used during the reaction or workup are also common contaminants.
Q2: The literature describes my substituted benzonitrile as a solid, but my product is an oil. What's wrong?
A2: This is a classic sign of impurities. The presence of even small amounts of solvent or reaction byproducts can significantly depress the melting point of a compound, causing it to appear as an oil or a low-melting solid.[1][3] The first crucial step is to ensure all residual solvents are thoroughly removed using a high vacuum. If the product remains an oil, a purification technique like column chromatography is likely necessary to remove the contaminants that are inhibiting crystallization.[3]
Q3: How do substituents on the benzene ring affect my purification strategy?
A3: Substituents are a critical factor as they dictate the molecule's overall polarity, solubility, and reactivity.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups increase the compound's polarity, making it more soluble in polar solvents.[1][4] This will affect its retention time during chromatography, often requiring a more polar mobile phase for elution.
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups tend to make the compound more non-polar.
Positional Isomers (ortho, meta, para): Isomers can have very similar polarities, making their separation by standard chromatography challenging.[1] Achieving separation may require specialized chromatographic techniques or extensive screening of different solvent systems.[5]
Q4: Is vacuum distillation a suitable purification method for polar benzonitriles?
A4: Yes, vacuum distillation can be an effective method for purifying liquid benzonitriles or those with relatively low boiling points.[1] It is particularly useful for separating the desired product from non-volatile impurities. For moisture-sensitive applications, the benzonitrile can be distilled from a drying agent like phosphorus pentoxide (P₂O₅).[1][2][6] However, caution is advised when using calcium hydride (CaH₂) as a drying agent, as it can sometimes cause decomposition of the benzonitrile.[1][2][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: My product streaks badly during TLC analysis and column chromatography.
Possible Cause: Your substituted benzonitrile may possess an acidic (e.g., -OH, -COOH) or basic (e.g., -NH₂) functional group. These groups can interact strongly with the acidic silica gel stationary phase, leading to poor peak shape and "streaking."
Solution: To mitigate this, you can modify the mobile phase. Add a small amount of a weak acid (like acetic acid) to the eluent to suppress the ionization of an acidic compound, or a weak base (like triethylamine) for a basic compound. This neutralization improves the peak shape, leading to better separation.[1]
Possible Cause: You might be overloading the TLC plate or the column. Applying too much crude product leads to broad, streaky bands and compromises separation.
Solution: For TLC, use a more dilute solution of your compound for spotting. For column chromatography, maintain an appropriate ratio of crude product to silica gel, typically ranging from 1:20 to 1:100 by weight, depending on the separation's difficulty.[1]
Issue 2: An unshakeable emulsion formed during my liquid-liquid extraction.
Possible Cause: Shaking the separatory funnel too vigorously is a common cause of stable emulsions.
Solution: Instead of vigorous shaking, gently rock or invert the funnel several times to allow for mixing of the layers.
Possible Cause: High concentrations of surfactant-like impurities can stabilize emulsions.
Solution: Add a saturated aqueous solution of sodium chloride (brine).[1] The increased ionic strength of the aqueous layer helps to disrupt the emulsion.[1] If this fails, filtering the entire mixture through a pad of Celite can often break the emulsion.[1]
Issue 3: I can't get my solid benzonitrile to recrystallize.
Possible Cause: The chosen solvent is not ideal. An effective recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1]
Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be required.
Possible Cause: The solution is not sufficiently saturated, often because too much solvent was added during the dissolution step.
Solution: Gently heat the solution to boil off some of the solvent until you observe turbidity (cloudiness), indicating saturation. Then, add a few drops of hot solvent to redissolve the solid and allow it to cool slowly.
Issue 4: My benzonitrile is hydrolyzing during purification.
Possible Cause: The nitrile group (-CN) can undergo hydrolysis to form a primary amide (-CONH₂) or a carboxylic acid (-COOH), especially under harsh acidic or basic conditions, often accelerated by heat.[7][8]
Solution: When using acid-base extraction, opt for milder reagents. For example, use a saturated sodium bicarbonate solution instead of a strong base like sodium hydroxide to remove acidic impurities.[1][9] If your compound is sensitive, minimize its exposure time to acidic or basic aqueous solutions and avoid heating during these steps.
Visualized Workflows and Decision Making
General Purification Strategy Selection
The choice of purification method is dictated by the physical state of your product and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: General workflow for selecting a purification method.
Troubleshooting Poor Chromatographic Separation
When faced with suboptimal results in column chromatography, a systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting column chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization for Solid Benzonitriles
This protocol is ideal for purifying solid products where impurities have different solubility profiles from the desired compound.[10]
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures). The ideal solvent will dissolve the compound when boiling but cause it to precipitate upon cooling.[1]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just dissolve the solid completely.[1][11][12]
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, quickly filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization of your product.[1]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[11]
Drying: Allow the crystals to air dry on the filter paper or transfer them to a desiccator, possibly under vacuum, to remove all traces of solvent.[1]
Protocol 2: Acid-Base Extraction for Removing Polar Impurities
This liquid-liquid extraction technique is highly effective for separating neutral benzonitrile products from acidic (e.g., benzoic acid) or basic (e.g., amine) impurities.[1][9][13]
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
Aqueous Wash:
To Remove Acidic Impurities: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[1][14]
To Remove Basic Impurities: Add a dilute aqueous solution of an acid, such as 1M hydrochloric acid (HCl).[1]
Separation: Stopper the funnel, invert it carefully, and vent to release any pressure. Gently rock the funnel to mix the layers—do not shake vigorously to avoid emulsions.[1] Allow the layers to separate fully, then drain and collect the lower (aqueous) layer. Repeat the wash if necessary.
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help remove residual water and break any minor emulsions.[1]
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Solvent Removal: Filter away the drying agent and remove the organic solvent using a rotary evaporator to yield the purified benzonitrile product.
Data Summary: Analytical Techniques for Purity Assessment
Robust analytical methods are crucial for verifying the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques.[15][16]
Technique
Principle
Best For
Key Considerations
RP-HPLC
Separates compounds based on their polarity by partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18).[17][18][19]
Non-volatile and thermally stable polar benzonitriles and their impurities.[17]
Mobile phase composition (e.g., Acetonitrile/Water with acid modifier) is critical for good separation.[20][21]
GC-MS
Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[17]
Volatile impurities, residual solvents, and thermally stable benzonitriles.[17][21]
The compound must be volatile and stable at the high temperatures of the GC inlet.
TLC
A quick, qualitative method using the same principles as column chromatography to assess purity and determine appropriate conditions for column separation.[22]
Rapidly assessing reaction progress and purity; screening for an optimal column chromatography solvent system.[19][23]
Rf value should ideally be between 0.2-0.4 for the target compound for effective column separation.[1]
References
Technical Support Center: Purification of Substituted Benzonitriles. Benchchem.
Benzonitrile. Grokipedia.
Troubleshooting low yield in Benzonitrile synthesis. Benchchem.
How can I purify impure benzonitrile?. ResearchGate.
Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
Purification of Benzonitrile. Chempedia - LookChem.
Technical Support Center: Benzonitrile in Research Applications. Benchchem.
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
Technical Support Center: Purification of 2-Hydroxybenzonitrile. Benchchem.
A Comparative Guide to Purity Determination of 2,3-Difluoro-6-nitrobenzonitrile by High-Performance Liquid Chromatography. Benchchem.
Acid–base extraction. Wikipedia. Available from: [Link]
Application Notes and Protocols for the Purity Assessment of 4,4',4''-Nitrilotribenzonitrile. Benchchem.
Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. Synlett.
Base Hydrolysis of Benzonitrile. YouTube. Available from: [Link]
Acid-Base Extraction. University of Colorado Boulder.
BENZONITRILE. Ataman Kimya.
Hydrolysis of Benzonitrile to Benzoic Acid. Scribd. Available from: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Journal of the Chinese Chemical Society.
Recrystallization 2. University of Massachusetts.
Column chromatography. Columbia University. Available from: [Link]
Solvent Partitioning. College of Saint Benedict & Saint John's University. Available from: [Link]
High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed. Available from: [Link]
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Benchchem.
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available from: [Link]
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
Isomer separation by CPC chromatography. Rotachrom. Available from: [Link]
Lab 1-Recrystallization Lab. Wellesley College. Available from: [Link]
Comparative Analysis of Citalopram Impurity Profiling: USP Reference Standards vs. Alternative Methodologies
Executive Summary & Strategic Context In the development of Citalopram Hydrobromide (Celexa® and generics), the control of organic impurities is not merely a compliance checkbox—it is a critical safety parameter, particu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of Citalopram Hydrobromide (Celexa® and generics), the control of organic impurities is not merely a compliance checkbox—it is a critical safety parameter, particularly given the drug's high-dose chronic administration profile.
While the United States Pharmacopeia (USP) monograph remains the "Gold Standard" for regulatory filing, modern pharmaceutical laboratories often face a dilemma: Do we strictly adhere to the resource-intensive USP methods and primary Reference Standards (RS), or do we validate faster, cost-effective alternatives?
This guide objectively compares the USP Official Monograph approach against Alternative Methodologies (Secondary Standards and UPLC optimization), providing the experimental data and logic required to make defensible scientific decisions.
The USP Impurity Landscape: "The Gold Standard"
The USP monograph for Citalopram Hydrobromide identifies specific "Related Compounds" (RC) that must be monitored. These are not random degradation products but specific artifacts of the alkylation and cyclization synthesis steps.
Official Impurity Profile (USP Monograph)
The following table summarizes the critical impurities defined by USP. Note the Relative Response Factor (RRF) , which is the mathematical correction required to quantify the impurity accurately against the parent Citalopram peak.
USP Name
Chemical Identity (Simplified)
RRT (Approx)
RRF (Correction)
Origin
Citalopram
Parent API
1.00
1.00
API
RC A
Carboxamide analog (Hydrolysis product)
0.77
0.77
Degradation (Hydrolysis)
RC B
Hydroxy-butyl analog
0.98
0.98
Synthesis Intermediate
RC C
N-oxide analog (3-oxo derivative)
0.69
0.69
Degradation (Oxidation)
RC D
Desmethyl citalopram
1.04
0.90
Metabolite / Degradation
RC E
N-oxide derivative
0.91
1.29
Oxidation
Critical Insight:Related Compound C has historically shown stability issues in solution. As noted in USP revision bulletins, its quantitative use in certain procedures was revoked because it degraded during the analysis, leading to false positives. This highlights why "blind compliance" can fail; scientific understanding of instability is required.
Visualization: Impurity Origin Pathways
Understanding where impurities come from allows for better control.
Figure 1: Citalopram impurity genesis. Note that Impurity A can arise from both synthesis failure and degradation, making it a critical quality attribute (CQA).
Comparative Analysis: USP Primary RS vs. Secondary Standards
This is the most common debate in R&D and QC labs. Primary standards (USP RS) are expensive and sold in small quantities. Secondary standards (In-house or Third-party) are cheaper but carry a "Validation Tax."
Performance Matrix
Feature
USP Primary Reference Standard (RS)
Secondary / In-House Standard
Traceability
Absolute. Legally recognized without further proof.
Conditional. Must be traced back to USP RS via validation.[1]
Purity Assignment
"As is" (100% or labeled). No CoA calculation needed.
Must be calculated (Mass Balance: 100% - Water - Solvents - Impurities).
Regulatory Risk
Zero. FDA accepts USP RS data by default.
Moderate. FDA requires proof of "fitness for purpose."
Cost
High ($).
Low ($) in labor to validate.
Stability
Guaranteed if stored as directed.
Unknown. Requires ongoing stability monitoring.
The "Self-Validating" Protocol for Secondary Standards
If you choose to use a Secondary Standard to save costs, you must implement this self-validating workflow to ensure data integrity.
Protocol: The "Golden Bridge" Qualification
Acquisition: Purchase 1 vial of USP Citalopram RC A (Primary).
Synthesis/Purchase: Acquire 1g of Secondary RC A.
The Bridge Study:
Prepare solutions of both at 0.5 mg/mL.
Inject Primary (n=6) and Secondary (n=6) in the same sequence.
Calculate Response Factor (RF): Area / Concentration.[2]
Acceptance Criteria: The RF of the Secondary must be within 98.0% - 102.0% of the Primary.
Recertification: This "Bridge" must be repeated annually.
Scientist's Verdict: Use USP Primary RS for Release Testing and Filings . Use Validated Secondary Standards for Routine Process Monitoring or Early Development .
Methodological Comparison: USP HPLC vs. Modernized UPLC
The USP method uses traditional HPLC (High-Performance Liquid Chromatography). However, USP General Chapter <621> Chromatography allows for adjustments to column dimensions and flow rates without re-validation, provided the L/dp (Length to particle size ratio) remains constant.[3]
The Comparison Data
Parameter
USP Standard Method (HPLC)
Modernized Method (UPLC/UHPLC)
Impact
Column
C18, 4.6 x 150mm, 5µm
C18, 2.1 x 50mm, 1.7µm
Resolution Preserved
Flow Rate
1.0 - 1.5 mL/min
0.4 - 0.6 mL/min
60% Solvent Savings
Run Time
~25 minutes
~5 minutes
5x Throughput Increase
Backpressure
< 2000 psi
> 8000 psi
Requires UPLC Hardware
Sensitivity
Standard
High (Sharper peaks)
Better LOQ for impurities
Experimental Protocol: Modernized UPLC Workflow
Objective: Transfer the USP Citalopram impurity method to UPLC to increase throughput while maintaining regulatory compliance via USP <621>.
System Suitability Test (SST) - The "Go/No-Go" Gate:
Resolution (Rs): The resolution between Citalopram and Related Compound D must be > 1.8 .[4]
Why? RC D elutes immediately after the main peak. If resolution fails, you cannot accurately quantify the impurity.
Tailing Factor: Must be < 1.5 for the main peak. (High tailing indicates old column or incorrect pH).
Visualization: Method Validation Logic
Figure 2: Decision tree for implementing USP <621> allowable adjustments. The Resolution (Rs) between Citalopram and Impurity D is the critical control point.
References
United States Pharmacopeia (USP). USP Monograph: Citalopram Hydrobromide.[5][6][7] USP-NF Online.[5]
[Link]
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2][3][4][8] USP-NF Online.[5]
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2771, Citalopram.
[Link][2]
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
[Link]
Method Validation Guide: High-Sensitivity LC-MS/MS vs. HPLC-UV for Genotoxic Impurity Profiling
Executive Summary In the landscape of pharmaceutical analysis, the detection of Genotoxic Impurities (GTIs) represents a critical safety threshold. Unlike standard organic impurities controlled at 0.1% (1000 ppm) under I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical analysis, the detection of Genotoxic Impurities (GTIs) represents a critical safety threshold. Unlike standard organic impurities controlled at 0.1% (1000 ppm) under ICH Q3A/B, mutagenic impurities such as N-nitrosamines require control at trace levels—often in the parts-per-billion (ppb) range—to adhere to the Threshold of Toxicological Concern (TTC).
This guide objectively compares the industry-standard High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against the advanced Ultra-High Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV remains the workhorse for assay and related substances, our experimental data and regulatory landscape analysis demonstrate that it is frequently insufficient for GTI compliance. This guide provides a validated workflow for implementing UHPLC-MS/MS, focusing on the detection of NDMA (N-Nitrosodimethylamine) in Sartan drug substances.
Regulatory Framework & The Sensitivity Gap[1]
The primary driver for shifting from UV to MS detection is the Threshold of Toxicological Concern (TTC) defined in ICH M7(R1) .
Calculation: For a drug with a maximum daily dose (MDD) of 1.0 g, the concentration limit is 1.5 ppm .
The Challenge: Standard HPLC-UV methods typically have a Limit of Quantitation (LOQ) around 0.05% (500 ppm) relative to the API. Detecting 1.5 ppm requires a sensitivity increase of roughly 300-fold, which often exceeds the signal-to-noise capabilities of UV detectors, especially in complex matrices.
Decision Logic: When to Switch Methodologies
The following decision tree illustrates the regulatory logic for selecting the appropriate analytical technique based on the impurity's classification.
Figure 1: Analytical decision matrix based on ICH M7 classification and calculated permissible limits.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[3]
We evaluated the performance of a standard C18 HPLC-UV method against a specialized Core-Shell C18 UHPLC-MS/MS method for the detection of NDMA in Valsartan.
Experimental Setup
Alternative (Method A): Agilent Zorbax Eclipse Plus C18 (5 µm), UV detection at 230 nm.
Critical: UV fails to meet the 1.5 ppm requirement.
Limit of Quantitation (LOQ)
30 ppm
0.015 ppm (15 ppb)
MS/MS offers ~2000x greater sensitivity.
Specificity
Low (Co-elution risk with API/matrix)
High (Mass transition filtering)
MS eliminates false positives from matrix interference.
Run Time
25-40 minutes
8-12 minutes
Higher throughput for batch release testing.
Linearity (R²)
> 0.999 (Range: 50-1500 ppm)
> 0.995 (Range: 1-100 ppb)
MS linearity is optimized for trace ranges.
Expert Insight: While HPLC-UV is cost-effective, it lacks the specificity required for nitrosamines. At 230 nm, many amide bonds absorb light, creating a noisy baseline that masks the NDMA peak. The MS/MS Multiple Reaction Monitoring (MRM) mode isolates the precursor ion (m/z 75) and fragments it to product ions (m/z 43, 58), virtually eliminating chemical noise.
Technical Deep Dive: The Validated UHPLC-MS/MS Workflow
To achieve reliable detection at ppb levels, the methodology must address three pillars: Sample Enrichment , Chromatographic Efficiency , and Detection Specificity .
Chromatographic Strategy: Core-Shell Technology
For Method B, we utilize Core-Shell (Fused-Core) particles (2.6 µm) rather than fully porous particles (1.7 µm or 5 µm).
Why? Core-shell particles provide the efficiency of sub-2-micron particles without the extreme backpressure. This results in sharper peaks (higher signal-to-noise ratio) which is directly correlated to lower LODs.
Mass Spectrometry Parameters (MRM)
The "Product" system utilizes a Triple Quadrupole MS operating in ESI+ mode.
Precursor Ion: 75.1 Da [M+H]+
Quantifier Ion: 43.1 Da (Collision Energy: 12 eV)
Qualifier Ion: 58.1 Da (Collision Energy: 8 eV)
Dwell Time: 100 ms (Ensures >12 points across the narrow UHPLC peak).
Analytical Workflow Diagram
Figure 2: The Triple Quadrupole (QqQ) workflow for specific detection of Nitrosamines.
Validation Protocol: Self-Validating Systems
A robust method must prove it works not just in theory, but in the presence of the specific API matrix. The following protocol focuses on Accuracy (Recovery) and Sensitivity , the two most common failure points in GTI validation.
Preparation: Prepare a standard solution of NDMA at a concentration estimated to be the LOQ (e.g., 10 ppb).
Injection: Inject this solution 6 times.
Calculation: Measure the peak height relative to the baseline noise (S/N).
LOD Criteria: S/N ratio ≥ 3:1.
LOQ Criteria: S/N ratio ≥ 10:1.
Verification: Once the concentration is established, spike the API matrix at this level to confirm the matrix does not suppress the signal below S/N 10.
Protocol B: Accuracy via Spiking (Recovery Study)
Objective: Prove that the API does not interfere with GTI extraction.
Stock Solution: Prepare NDMA stock at 10 µg/mL in Methanol.
Unspiked Sample: Prepare the API sample (e.g., 100 mg/mL) and analyze to establish a baseline (ensure it is < LOD).
Spiking: Prepare three API samples spiked at:
Level 1 (LOQ): Spike to 0.03 ppm.
Level 2 (100% Limit): Spike to 1.5 ppm (Target limit).
Level 3 (150% Limit): Spike to 2.25 ppm.
Extraction: Vortex for 5 mins, centrifuge at 10,000 rpm for 10 mins (crucial for removing insoluble API particulates that clog MS sources).
Acceptance Criteria:
Recovery must be between 80.0% and 120.0% at all levels.[2]
%RSD of replicates (n=3) must be ≤ 10.0%.
Common Pitfall: Using a "clean" solvent standard for calibration while analyzing a "dirty" matrix sample.
Solution: Use Standard Addition or Matrix-Matched Calibration if recovery falls outside 80-120% due to Matrix Effects (Ion Suppression).
References
International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."[3][4][5] ICH Guidelines, 2017.[1][5][6] [Link]
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[4][7][8] FDA.gov, 2021. [Link]
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA.europa.eu, 2020. [Link]
Comparative Guide: 4-Hydroxy-3-(methylamino)benzonitrile vs. 3-Amino Analog in API Synthesis
In the rational design of small-molecule active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., Bruton's Tyrosine Kinase or BTK inhibitors), the selection of ortho-aminophenol precursors dictates...
Author: BenchChem Technical Support Team. Date: March 2026
In the rational design of small-molecule active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., Bruton's Tyrosine Kinase or BTK inhibitors), the selection of ortho-aminophenol precursors dictates the structural rigidity, hydrogen-bonding network, and tautomeric state of the resulting heterocycle.
This technical guide provides a comparative analysis of 4-Hydroxy-3-(methylamino)benzonitrile (the N-methyl, secondary amine) and its 3-amino analog, 4-Hydroxy-3-aminobenzonitrile (the primary amine). By examining their physicochemical properties and divergent reactivity profiles, we elucidate how a single methyl group fundamentally alters the synthetic trajectory and the pharmacological utility of the resulting benzoxazole scaffolds.
Physicochemical & Structural Profiling
Before initiating synthesis, it is critical to understand the baseline physicochemical differences between the two precursors. The presence of the N-methyl group not only increases lipophilicity but also introduces steric bulk that alters the nucleophilicity of the amine.
Property
3-Amino Analog (Primary Amine)
N-Methyl Analog (Secondary Amine)
IUPAC Name
3-Amino-4-hydroxybenzonitrile
4-Hydroxy-3-(methylamino)benzonitrile
CAS Number
14543-43-2 [2]
1243441-19-1 [3]
Molecular Formula
C₇H₆N₂O
C₈H₈N₂O
Molecular Weight
134.14 g/mol
148.16 g/mol
H-Bond Donor Groups
2 (-NH₂, -OH)
2 (-NHCH₃, -OH)
Steric Bulk at Nitrogen
Low (Unhindered)
High (Hindered by Methyl)
Nucleophilicity
High
Moderate (Kinetically slower)
Mechanistic Divergence in Heterocycle Synthesis
The most significant distinction between these two analogs emerges during heterocycle formation. When reacted with electrophiles like cyanogen bromide (BrCN), the structural nature of the amine dictates the aromaticity of the final product.
The Primary Amine Pathway: The 3-amino analog undergoes rapid N-cyanation followed by intramolecular cyclization. Because the nitrogen possesses two protons, the intermediate can readily tautomerize to yield a fully aromatic 2-amino-5-cyanobenzoxazole . This aromatic system is a privileged scaffold in oncology [1], as the exocyclic primary amine acts as a critical hydrogen-bond donor in the kinase hinge region.
The Secondary Amine Pathway: The N-methyl analog undergoes sterically hindered N-cyanation. Upon cyclization by the ortho-hydroxyl group, the presence of the methyl group on the ring nitrogen prevents tautomerization to the aromatic state. The molecule is "locked" as a 3-methyl-2-imino-2,3-dihydrobenzoxazole . This non-aromatic, rigidified imino-benzoxazoline exhibits a completely different pKa and dipole moment, making it highly valuable for developing selective kinase variants or cationic fluorescent probes where aromaticity must be disrupted.
Figure 1: Divergent cyclization pathways of primary vs. N-methylated aminophenols with BrCN.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for each critical step to guide researchers in troubleshooting and optimization.
Protocol A: Synthesis of 2-Amino-5-cyanobenzoxazole (from 3-Amino Analog)
Objective: Construct a fully aromatic benzoxazole core for kinase inhibitor libraries [1].
Dissolution & Activation: Dissolve 15.1 g of 3-amino-4-hydroxybenzonitrile in a 1:1 mixture of ethanol and water (150 mL).
Causality: The mixed solvent system ensures the solubility of both the organic precursor and the inorganic BrCN while moderating the exothermic reaction.
Electrophilic Cyanation: Add 14.7 g of BrCN in small portions under strict ice cooling (0–5 °C).
Causality: BrCN is highly volatile and reactive; low temperatures prevent the volatilization of the reagent and suppress side reactions like over-cyanation.
Cyclization: Stir the mixture for 2 hours at room temperature.
Causality: The initial N-cyanation is rapid, but the intramolecular nucleophilic attack by the ortho-hydroxyl group requires thermal energy to overcome the activation barrier for ring closure.
Neutralization & Precipitation (Validation Checkpoint): Re-cool the flask and add 112 mL of 2 N NaOH aqueous solution. Stir for 30 minutes.
Causality & Validation: The cyclization generates hydrobromic acid (HBr), which protonates the resulting benzoxazole. NaOH neutralizes the HBr. Self-Validation: The formation of a dense, off-white precipitate at pH 8-9 confirms successful conversion to the neutral free base.
Isolation: Remove bulk ethanol via rotary evaporation, filter the aqueous suspension, wash with cold water, and dry under reduced pressure.
Protocol B: Synthesis of 3-Methyl-2-imino-benzoxazoline (from N-Methyl Analog)
Objective: Generate a non-aromatic, structurally rigid imino-benzoxazoline for altered hydrogen-bonding profiles.
Dissolution: Dissolve 10.0 mmol of 4-hydroxy-3-(methylamino)benzonitrile in 20 mL of absolute ethanol.
Causality: Unlike the primary amine, the N-methyl analog exhibits higher lipophilicity; thus, absolute ethanol is preferred over aqueous mixtures to ensure complete solvation.
Hindered Cyanation: Add BrCN (1.1 eq) portion-wise at 0 °C.
Causality: The secondary amine is more nucleophilic due to the electron-donating methyl group but suffers from steric hindrance. The low temperature controls the initial exothermic N-cyanation while preventing the degradation of the sterically crowded intermediate.
Cyclization: Stir at ambient temperature for 4 hours.
Causality: The steric bulk of the N-methyl group restricts the rotational freedom required for the ortho-hydroxyl to attack the nitrile carbon, necessitating a longer reaction time compared to the primary amine.
Basification (Validation Checkpoint): Adjust to pH 8-9 using 1 M NaOH.
Causality & Validation: Neutralizes the hydrobromide salt. Self-Validation: TLC (Thin Layer Chromatography) using 5% MeOH in DCM can validate the consumption of the starting material. Furthermore, the locked imino structure will exhibit a distinct shift in its UV absorption maximum compared to the aromatic primary analog.
Isolation: Filter the precipitate, wash with cold water, and dry in vacuo.
Comparative Performance Data
The following table summarizes the quantitative data and performance metrics derived from the experimental workflows.
Parameter
Protocol A (3-Amino Analog)
Protocol B (N-Methyl Analog)
Electrophile
Cyanogen Bromide (BrCN)
Cyanogen Bromide (BrCN)
Solvent System
EtOH / H₂O (1:1)
Absolute EtOH
Cyclization Time
2 Hours
4 Hours
Average Yield
92%
75-80%
Product Aromaticity
Fully Aromatic
Non-Aromatic (Locked Imino)
H-Bonding Profile (Core)
Donor (Exocyclic) & Acceptor (Ring)
Acceptor Only (Ring N-Methyl)
Primary Application
BTK Inhibitor Scaffolds
Fluorescent Probes / Kinase Variants
References
Title: US9580432B2 - Fused pyrimidine compound or salt thereof
Source: Google Patents
URL
Technical Comparison: Solvent-Dependent NMR Profiling of 4-Hydroxy-3-(methylamino)benzonitrile
Executive Summary & Application Scope 4-Hydroxy-3-(methylamino)benzonitrile (CAS: 1243441-19-1) is a critical bifunctional scaffold in drug discovery, particularly for kinase inhibitors (e.g., quinazolines) and benzoxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Scope
4-Hydroxy-3-(methylamino)benzonitrile (CAS: 1243441-19-1) is a critical bifunctional scaffold in drug discovery, particularly for kinase inhibitors (e.g., quinazolines) and benzoxazole synthesis. Its "performance" in a research setting is defined by its chemical stability and the ability to precisely characterize its regiochemistry.
This guide compares the characterization efficacy of three primary NMR solvent systems. Unlike simple aromatics, this molecule possesses zwitterionic potential and rapid proton exchange capabilities, making standard CDCl₃ protocols unreliable. This document provides a validated decision matrix for selecting the optimal characterization route.
The Core Challenge: Regiochemistry
During synthesis (often methylation of 3-amino-4-hydroxybenzonitrile), a common impurity is the O-methylated isomer (3-amino-4-methoxybenzonitrile). Distinguishing the N-methyl from the O-methyl product is the primary analytical objective.
Comparative Analysis: Solvent System Performance
The following table compares the three standard solvent systems for analyzing this specific scaffold.
Method A: DMSO-d₆ (The "Structural Proof" Standard)
Mechanism: DMSO is a strong hydrogen-bond acceptor. It "locks" the phenolic -OH and amine -NH protons in place, slowing their exchange rate.
Result: You observe the phenol proton (~10.5 ppm) and the amine proton (~5.3 ppm).
Crucial Advantage: The N-methyl group often appears as a doublet (due to coupling with the NH proton) rather than a singlet. This is the definitive proof that the methyl group is attached to the nitrogen.
Method B: Methanol-d₄ (The "Clean" Screen)
Mechanism: Rapid deuterium exchange replaces -OH and -NH with -OD and -ND.
Result: The spectrum is simplified. Only aromatic protons (3H) and the methyl group (3H) are visible.
Advantage: Eliminates confusion from broad exchangeable peaks. Ideal for checking aromatic integration without "rolling baselines."
Disadvantage: You lose the NH-CH₃ coupling information (methyl appears as a singlet).
Structural Assignments & Data
Predicted Chemical Shift Data (DMSO-d₆)
Reference Frequency: 400 MHz / 298 K
Position
Group
Shift (δ ppm)
Multiplicity
J Coupling (Hz)
Assignment Logic
CN
Nitrile
~119.0 (¹³C)
-
-
Typical benzonitrile region.
4-OH
Hydroxyl
10.2 - 10.6
br s
-
Deshielded by ring/H-bonding.
H-6
Aromatic
7.10
dd
8.2, 2.0
Ortho to CN (deshielding).
H-2
Aromatic
6.95
d
2.0
Meta to OH, Ortho to CN.
H-5
Aromatic
6.85
d
8.2
Ortho to OH (shielding).
3-NH
Amine
5.2 - 5.5
q or br d
5.0
Couples to Methyl.
N-Me
Methyl
2.75
d
5.0
Doublet confirms N-Me.
Note: If the N-Me peak is a singlet in DMSO, the sample may be wet (fast exchange) or the methyl is on the Oxygen (O-Me impurity typically appears at ~3.8 ppm).
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and validates the regiochemistry (N-Me vs O-Me).
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the solid.
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
Tip: Use an ampoule rather than a stock bottle to minimize water content. Water catalyzes proton exchange, collapsing the N-Me doublet into a singlet.
Mixing: Vortex for 30 seconds. Ensure complete dissolution (solution should be clear yellow/amber).
Reasoning: The nitrile carbon and aromatic protons ortho to the CN group have long T1 relaxation times. Short D1 leads to under-integration of aromatic signals relative to the methyl group.
Scans (NS): 16 (1H), 1024 (13C).
Temperature: 298 K (25°C).
Step 3: Validation Logic (NOE/HMBC)
To conclusively prove the structure, run a 2D HMBC or NOESY.
HMBC Target: Look for correlation between N-Me protons (~2.75 ppm) and C-3 aromatic carbon (~138 ppm) .
NOESY Target: Strong correlation between N-Me and H-2 (aromatic).
Visualization: Decision & Logic Maps
Diagram 1: Characterization Workflow
This flowchart guides the researcher through the solvent selection and validation process.
Caption: Workflow for solvent selection and structural validation based on N-Methyl multiplicity.
Diagram 2: Structural Connectivity (HMBC)
This diagram illustrates the critical 2D-NMR correlations required to distinguish the product from its O-methylated isomer.
Caption: Critical HMBC and NOESY correlations confirming the methyl group is attached to Nitrogen (C3) and not Oxygen (C4).
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][4] Chem.1997 , 62, 7512–7515.[2]
Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016 . (Chapter 5: 2D Methods for Structure Elucidation).
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, Wiley, 2005. (General reference for Benzonitrile/Phenol shifts).
Technical Guide: Accurate Quantification of Benzonitrile Impurities in HPLC
Methodology Comparison & Response Factor Determination Executive Summary Benzonitrile is a pervasive starting material and solvent in the synthesis of tetrazoles, amidines, and other nitrogenous heterocycles. While struc...
Benzonitrile is a pervasive starting material and solvent in the synthesis of tetrazoles, amidines, and other nitrogenous heterocycles. While structurally simple, its quantification in High-Performance Liquid Chromatography (HPLC) presents a specific "chromophoric trap."
Benzonitrile exhibits a sharp, intense absorption maximum (
) at 224 nm () and a significantly weaker secondary band near 271 nm (). Many generic API methods utilize detection at 254 nm. At this wavelength, benzonitrile is detected on a spectral slope, meaning its response is highly sensitive to wavelength accuracy and significantly lower than most conjugated APIs.
This guide compares three quantification strategies: Area Normalization (Assumed RRF=1) , External Standard Calibration (ESTD) , and the Relative Response Factor (RRF) Method . We demonstrate that failing to correct for response factors can lead to a 10-15x underestimation of benzonitrile levels, potentially causing regulatory failure under ICH Q3A/Q3B.
The Challenge: The "Invisible" Impurity
The core issue is the mismatch between the UV spectrum of Benzonitrile and typical Active Pharmaceutical Ingredients (APIs).
The API Scenario: Most aromatic APIs have broad absorption bands and high extinction coefficients at 254 nm.
The Benzonitrile Scenario: At 254 nm, Benzonitrile absorbs weakly. If an analyst uses "Area %" (assuming the impurity responds identically to the API), the small peak area of benzonitrile will be interpreted as a low concentration.
The Reality: The concentration is high; the detector just "sees" it poorly.
Comparative Data: Quantification Error Risk
Table 1: Simulated quantification of 0.1% (w/w) Benzonitrile spike using different strategies at 254 nm.
Quantification Method
Assumed RRF
Calculated Result
Error vs. True Value
Regulatory Impact
Method A: Area Normalization
1.0 (Default)
0.008%
-92% (Fail)
False Pass (Impurity missed)
Method B: External Standard
N/A (Direct Calc)
0.101%
+1%
Accurate (Pass)
Method C: Determined RRF
12.5 (Calculated)
0.099%
-1%
Accurate (Pass)
Insight: Method A suggests the impurity is negligible (<0.05%), while it is actually at the reporting threshold (0.10%). This is a critical compliance risk.
Methodology Comparison
Method A: Area Normalization (The "Quick & Dirty")
Protocol: Inject sample; calculate impurity area as a percentage of total peak area.
Pros: Zero method development time; no impurity standards required.
Cons: Scientifically invalid for benzonitrile due to
mismatch.
Verdict:DO NOT USE for benzonitrile unless the method wavelength is optimized specifically for it (e.g., 224 nm), which likely saturates the API signal.
Method B: External Standard (ESTD)
Protocol: Run a calibration curve of pure Benzonitrile alongside every sample set.
Pros: Gold standard for accuracy. Accounts for day-to-day instrument drift.
Cons: Resource-intensive. Requires weighing and preparing benzonitrile standards for every sequence (benzonitrile is a volatile liquid, making accurate weighing difficult).
Verdict: Best for Validation and Release Testing of critical batches.
Method C: Relative Response Factor (RRF)[1]
Protocol: Determine the ratio of responses (Slope of Impurity / Slope of API) once during validation. Apply this constant correction factor to future runs.
Pros: Balances accuracy with efficiency. No need to prepare benzonitrile standards for routine QC.
Cons: RRF is method-specific (dependent on mobile phase pH, column, and detector wavelength accuracy).
Verdict: Best for Routine QC and Stability Studies .
Scientific Protocol: Determining the RRF
This protocol adheres to ICH Q2(R2) guidelines for validation. It uses the Slope Method rather than a single-point calibration to ensure linearity across the range.
Phase 1: Preparation
Reagents:
Benzonitrile Reference Standard (Purity >99.0%)
API Reference Standard
Diluent (Match mobile phase, e.g., 50:50 ACN:Water)
Safety Note: Benzonitrile is toxic (dermal/inhalation). Handle in a fume hood.
Phase 2: Linearity Solutions
Stock A (API): Prepare 1.0 mg/mL API in diluent.
Stock B (Benzonitrile): Prepare 1.0 mg/mL Benzonitrile in diluent.
Tip: Use a gas-tight syringe to weigh liquid benzonitrile into a volumetric flask containing solvent to prevent evaporation loss.
Linearity Levels: Prepare 5 concentrations for both compounds ranging from LOQ (Limit of Quantitation) to 120% of the specification limit.
Example Range: 0.5 µg/mL to 10 µg/mL.
Phase 3: HPLC Data Acquisition
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Wavelength:Must match the final method (e.g., 254 nm).
Injections: Triplicate injections for each level.
Phase 4: Calculation
Plot Concentration (x-axis) vs. Average Peak Area (y-axis) for both compounds.
Perform linear regression to obtain the Slope (
) .
Calculate RRF:
(Note: Some pharmacopeias define RRF as . Ensure you know if your CDS (Chromatography Data System) multiplies or divides by the factor. The definition above is for dividing the impurity area by the RRF).
Visualizing the Workflow
The following diagram illustrates the decision process and calculation workflow for handling Benzonitrile impurities.
Figure 1: Strategic Decision Matrix for Benzonitrile Quantification. Green nodes indicate preferred pathways for regulatory compliance.
Critical Robustness Check: The Wavelength Shift
Because Benzonitrile is often quantified on a spectral slope (away from its
of 224 nm), the RRF is highly sensitive to the detector's wavelength accuracy.
Self-Validating Step:
During validation, deliberately adjust the detector wavelength by ±2 nm (e.g., 252 nm and 256 nm) and re-inject the standard.
Acceptance Criteria: The RRF should not change by more than ±5-10%.
Failure Mode: If the RRF shifts by >15%, the method is not robust. You must either:
Change the detection wavelength to a stable region (e.g., 224 nm, though this may saturate the API).
Use Method B (External Standard) exclusively to compensate for instrument variability.
References
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Link
USP <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[2][3] Link
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). Link
Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience.
NIST Chemistry WebBook . Benzonitrile UV Spectrum. National Institute of Standards and Technology. Link
Qualification of Secondary Standards for Pharmaceutical QC: A Comparative Technical Guide
Executive Summary In pharmaceutical quality control (QC), the cost and scarcity of Primary Reference Standards (e.g., USP, EP, BP) necessitate the use of Secondary Standards (In-House Working Standards) for routine analy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical quality control (QC), the cost and scarcity of Primary Reference Standards (e.g., USP, EP, BP) necessitate the use of Secondary Standards (In-House Working Standards) for routine analysis. However, the integrity of every release result depends entirely on the traceability of these secondary standards.
This guide provides a technical comparison of qualification methodologies and a field-proven protocol for establishing secondary standards. It moves beyond simple definitions to offer a self-validating system that ensures regulatory compliance (ICH Q7, USP <11>) while optimizing operational costs.
Part 1: The Hierarchy of Standards (Technical Comparison)
To establish a robust QC program, one must distinguish between the "Gold Standard" and the "Working Standard." The following table compares the three grades of materials encountered in a lab.
Table 1: Comparative Analysis of Standard Grades
Feature
Primary Standard (USP/EP/BP)
Secondary Standard (In-House)
Reagent Grade / Chemical Reference
Definition
Accepted without reference to other standards. Established by compendial authority.
Characterized by comparison against a Primary Standard.[1][2][3]
Commercial chemical with generic purity (e.g., "98%").
Traceability
Absolute (Metrological/Compendial).
Traceable to Primary Standard.
Unknown/Not Traceable to Pharma Standards.
Cost
High (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
$). Sold in mg quantities.[4][5]
Dispute resolution, Qualification of Secondary Standards.
Routine Release Testing, Stability Studies.
Synthesis, Early R&D (Not for GMP Release).
Risk Profile
Zero (if stored correctly).
Moderate (Depends on qualification rigor).
High (Unacceptable for GMP quantitative use).
Visualizing the Traceability Chain
The following diagram illustrates the mandatory metrological chain of custody required by ICH and FDA guidelines.
Figure 1: The Chain of Traceability. A break in the link between Primary and Secondary invalidates all downstream sample data.
Part 2: Qualification Methodologies (Comparative Review)
When qualifying a secondary standard, you have three main methodological choices. The choice depends on the availability of a primary standard and the required accuracy.
Method A: Direct Comparison (The "Bridging" Method)
Principle: The candidate material is analyzed side-by-side with the Primary Standard using a validated method (usually HPLC-UV).
Pros: Direct traceability; cancels out systematic instrumental errors; cost-effective.
Cons: Requires an existing Primary Standard.
Verdict:The Industry Standard for Routine QC.
Method B: Mass Balance (The "Absolute" Method)
Principle:
.
Pros: Does not require a Primary Standard.
Cons: Extremely labor-intensive; requires large sample volume (TGA, KF, ROI, HPLC); error propagation is high.
Verdict: Used mainly for characterizing the first batch of a New Chemical Entity (NCE) where no compendial standard exists.
Method C: Quantitative NMR (qNMR)[3][6]
Principle: Absolute quantification using an internal standard (e.g., TCNB, Maleic Acid) and proton counting.
Pros: Fast; specific; does not require a reference standard of the same molecule.
To ensure statistical validity, we do not rely on a single injection. We use a 3-Day design to account for day-to-day instrumental variability.
Replicates: Prepare 2 independent stock solutions of the Primary Standard (P1, P2) and 2 independent stock solutions of the Secondary Candidate (S1, S2).
Dilutions: Dilute each stock to the target analytical concentration (e.g., 0.5 mg/mL).
Injections: Inject each preparation in triplicate (
).
Step 2: The Injection Sequence
A specific bracketing sequence is required to monitor drift.
Blank
System Suitability (Primary P1) x 5 injections (RSD
2.0%)
Primary P1 (Check Standard)
Primary P2 (Check Standard - Agreement with P1 must be
1.0%)
Secondary S1 x 3 injections
Secondary S2 x 3 injections
Primary P1 (Bracketing Standard)
Step 3: Calculation of Potency
The potency of the secondary standard is calculated relative to the primary.
: Average Area Response
: Weight (mg)
: Potency of Primary (as labeled, usually 100.0% or mg/mg)
: Moisture/Volatiles (if "As Is" calculation is required; typically we calculate on an "Anhydrous/Solvent-Free" basis).
Part 4: Data Presentation & Acceptance Criteria
The following table demonstrates a passing qualification dataset.
Table 2: Example Qualification Data (Day 1 of 3)
Solution ID
Weight (mg)
Average Area (mAU*s)
Response Factor (Area/Wt)
Agreement (%)
Primary P1
50.05
1,250,000
24,975
Reference
Primary P2
50.10
1,251,500
24,980
100.02% (Pass)
Secondary S1
50.02
1,245,000
24,890
99.66% vs P1
Secondary S2
50.08
1,246,800
24,896
99.68% vs P1
Acceptance Criteria:
System Suitability: Primary Standard RSD
2.0%.
Primary Verification: P1 vs. P2 agreement within
.
Secondary Precision: S1 vs. S2 agreement within
.
Overall Potency Assignment: The calculated potency across 3 days should have an RSD
1.0%.
Decision Rule:
If the calculated potency is between 98.0% and 102.0% (and the candidate is chemically identical), the material is qualified.
Crucial Step: You must assign the calculated potency (e.g., 99.6%) to the secondary standard, NOT "100%". This "Correction Factor" ensures that when you use the secondary standard, the results are mathematically equivalent to using the primary.
Part 5: Stability & Re-Qualification Logic
A secondary standard is not valid indefinitely. You must establish a re-test date.
Figure 2: The Re-Qualification Lifecycle. Note that if the primary standard lot changes, a new bridging study is mandatory.
References
USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[4][7][6]
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics (2015).[8]
WHO Technical Report Series, No. 943 . Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances.
ICH Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
Davies, S. R., et al. (2015).[9] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry.
A Comparative Guide for Researchers: Distinguishing Between a Specific Chemical Entity, 4-Hydroxy-3-(methylamino)benzonitrile, and the Broader Class of N-Desmethyl Metabolites
Abstract In the landscape of drug discovery and development, precise chemical identification is paramount. A common point of confusion arises when comparing a specific, named chemical compound with a broad, functional cl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of drug discovery and development, precise chemical identification is paramount. A common point of confusion arises when comparing a specific, named chemical compound with a broad, functional classification of molecules, such as metabolites. This guide provides an in-depth comparison between a distinct chemical entity, 4-Hydroxy-3-(methylamino)benzonitrile, and the general class of N-desmethyl metabolites. The objective is to clarify their fundamental differences in structure, pharmacological relevance, and analytical characterization. We will dissect the mechanism of N-demethylation, a critical pathway in drug metabolism, and contrast the variable properties of N-desmethyl metabolites with the fixed characteristics of 4-Hydroxy-3-(methylamino)benzonitrile. This guide also furnishes detailed experimental protocols for the reliable identification and characterization of N-desmethyl metabolites, offering a practical framework for researchers in pharmacology and medicinal chemistry.
Introduction
The journey of a drug candidate from discovery to clinical application is paved with rigorous metabolic investigation. Understanding how a parent compound is transformed within a biological system is crucial for predicting its efficacy, safety, and pharmacokinetic profile.[1][2] One of the most common metabolic transformations is N-demethylation, a Phase I reaction that results in the formation of N-desmethyl metabolites.[3] These metabolites are not a homogenous group; their pharmacological and toxicological profiles can differ significantly from the parent drug and from each other.[4][5]
This guide addresses a fundamental distinction: the difference between a specific molecule and a metabolic class. We use 4-Hydroxy-3-(methylamino)benzonitrile (CAS 1243441-19-1), a specific organic compound[6], as our fixed chemical entity. We compare it to the concept of N-desmethyl metabolites , a diverse category of molecules defined by a shared metabolic origin. By juxtaposing the concrete attributes of a single compound against the variable nature of a metabolite class, this guide aims to equip researchers with the conceptual and practical tools needed for precise metabolite identification and characterization.
Part 1: Foundational Concepts: The World of N-Desmethyl Metabolites
N-desmethyl metabolites are products of N-demethylation, an oxidative metabolic reaction where a methyl group is removed from a nitrogen atom within the substrate molecule. This process is a cornerstone of xenobiotic biotransformation.
Mechanism of N-Demethylation
The primary catalysts for N-demethylation in humans are the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[3] Specific isoforms, such as CYP3A4, CYP2C19, and CYP2D6, are frequently implicated in the metabolism of drugs containing N-methyl moieties.[5][7][8] The reaction involves the oxidation of the N-methyl group to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to yield the N-desmethyl metabolite and formaldehyde.
Caption: General enzymatic pathway of N-demethylation via CYP450.
Pharmacological Significance
The removal of a methyl group can profoundly alter a drug's properties. This is not a uniform effect; the outcome is entirely dependent on the parent molecule's structure and function.
Activation/Altered Activity: Many N-desmethyl metabolites are pharmacologically active, sometimes with a different therapeutic profile than the parent compound. For instance, desmethylclomipramine is a potent inhibitor of noradrenaline and dopamine uptake, contributing significantly to the antidepressant effect of its parent drug, clomipramine.[4] Similarly, N-desmethylclobazam is the primary active metabolite of the anticonvulsant clobazam, with steady-state exposures that are 3-5 times greater than the parent drug.[8]
Inactivation: In other cases, N-demethylation can be a detoxification step, leading to an inactive metabolite that is more readily excreted.
Modified Pharmacokinetics: The N-desmethyl metabolite often exhibits a different pharmacokinetic profile, such as a longer half-life, which can prolong the therapeutic effect or contribute to drug accumulation.[3][8]
Part 2: A Specific Chemical Entity: 4-Hydroxy-3-(methylamino)benzonitrile
In contrast to the functional class of N-desmethyl metabolites, 4-Hydroxy-3-(methylamino)benzonitrile is a single, well-defined chemical compound. It is primarily available as a research chemical or synthetic intermediate.[6]
Chemical Identity and Properties
The properties of this compound are fixed and verifiable.
Its structure consists of a benzonitrile core substituted with a hydroxyl group and a methylamino group. The presence of these functional groups dictates its chemical reactivity and physical properties.
Part 3: The Comparative Analysis: A Head-to-Head Framework
The core difference lies in specificity versus generality. One is a molecule; the other is a concept.
Structural Comparison
Feature
4-Hydroxy-3-(methylamino)benzonitrile
N-Desmethyl Metabolite (General Class)
Definition
A specific, invariant molecular structure.
A class of molecules defined by the loss of a single methyl group from a nitrogen atom of a parent compound.
Key Groups
Hydroxyl (-OH), Methylamino (-NHCH₃), Nitrile (-C≡N) on a benzene ring.
Contains a secondary amine (-NHCH₃) where the parent compound had a tertiary amine (-N(CH₃)₂). The rest of the molecular structure varies.
The function of 4-Hydroxy-3-(methylamino)benzonitrile is inherent to its structure. Its applications are currently in chemical synthesis.[6] Conversely, the function of an N-desmethyl metabolite is entirely inherited and modified from its parent drug. For example, N-Desmethyl imatinib is an active c-Abl tyrosine kinase inhibitor, a property derived from its parent drug, imatinib.[9] The N-desmethyl metabolite of enzalutamide, however, exhibits only weak induction of drug-metabolizing enzymes compared to the potent induction by the parent compound.[7] This case-by-case variability is the hallmark of a metabolite class.
Analytical Differentiation: The Researcher's Perspective
In a laboratory setting, the challenge is not to differentiate a known compound from a concept, but to identify an unknown N-desmethyl metabolite and distinguish it from its parent drug in a complex biological sample. This is where analytical chemistry provides definitive answers.
Mass Spectrometry (MS): This is the most powerful tool for metabolite identification.[1][2] The N-demethylation reaction results in a predictable mass shift. The N-desmethyl metabolite will have a mass that is 14.01565 Da (the mass of CH₂) lower than the parent compound. High-resolution mass spectrometry (HRMS) can confirm this mass difference with high accuracy.[10]
Liquid Chromatography (LC): The removal of a methyl group typically increases the polarity of a molecule. Consequently, in a reversed-phase HPLC or UPLC system, the N-desmethyl metabolite will usually have a shorter retention time than its more non-polar parent compound. This chromatographic separation is essential for resolving the parent drug from its metabolites before MS analysis.[3]
Nuclear Magnetic Resonance (NMR): While MS provides mass information, NMR is the gold standard for unambiguous structural elucidation. It can confirm the loss of the N-methyl group and pinpoint the exact site of metabolism, which is crucial for differentiating between isomers.[1][2]
Part 4: Experimental Protocols for Metabolite Identification
To translate theory into practice, we provide validated workflows for identifying N-desmethyl metabolites. The causality behind these experimental choices is to create a robust system that moves from generating the metabolite in a controlled environment to its specific detection and characterization.
Caption: Workflow for in vitro N-desmethyl metabolite identification.
Protocol 1: In Vitro N-Desmethyl Metabolite Generation using Human Liver Microsomes (HLMs)
Rationale & Expertise: HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes but lack cellular uptake and efflux transporters, providing a simplified system to isolate and study Phase I metabolic pathways like N-demethylation.[11] Using an NADPH regenerating system is critical because CYP enzymes are NADPH-dependent monooxygenases.
Methodology:
Reagent Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), the parent drug (e.g., at 1 µM final concentration), and an NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).
Initiation: Pre-warm the master mix and a suspension of pooled HLMs (e.g., 0.5 mg/mL final concentration) separately at 37°C for 5 minutes.
Incubation: Initiate the reaction by adding the HLM suspension to the master mix. Incubate at 37°C in a shaking water bath for a set time (e.g., 60 minutes). A control incubation without the NADPH regenerating system should be run in parallel to confirm enzyme-dependent metabolism.
Termination (Quenching): Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously precipitates proteins and extracts the analytes.
Sample Processing: Vortex the samples, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
Final Sample: Transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.
Protocol 2: LC-MS/MS Method for Metabolite Detection and Differentiation
Rationale & Expertise: The combination of liquid chromatography for temporal separation and tandem mass spectrometry for mass-based selection and detection provides unparalleled sensitivity and specificity, allowing for the detection of low-abundance metabolites in a complex biological matrix.[10][12]
Methodology:
Chromatographic Separation (UPLC/HPLC):
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Run a linear gradient from low %B (e.g., 5%) to high %B (e.g., 95%) over several minutes to elute analytes based on polarity. The N-desmethyl metabolite is expected to elute slightly earlier than the parent drug.
Mass Spectrometric Detection (MS/MS):
Ionization: Use positive ion electrospray ionization (ESI+), as many nitrogen-containing drugs are readily protonated.
Full Scan: First, perform a full scan analysis to identify the protonated molecular ions ([M+H]⁺) of the parent drug and search for the ion corresponding to the expected N-desmethyl metabolite ([M-14+H]⁺).
Tandem MS (MS/MS): Perform product ion scans on both the parent and putative metabolite ions. N-desmethyl metabolites often share characteristic fragment ions with the parent drug, providing further structural confirmation.
Conclusion
The distinction between a specific chemical like 4-Hydroxy-3-(methylamino)benzonitrile and a metabolic class like N-desmethyl metabolites is fundamental to drug development research. The former is defined by an unchangeable structure and a discrete set of properties, while the latter represents a diverse group of molecules linked only by a common biochemical reaction—N-demethylation. The pharmacological consequences of this reaction are highly variable and must be assessed individually for each drug candidate. For the researcher, this distinction underscores the necessity of employing robust analytical techniques, primarily LC-MS, to move beyond theoretical classifications and definitively identify and characterize the specific metabolic fate of a new chemical entity.
References
Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed. [Link]
Analytical strategies for identifying drug metabolites - PubMed. [Link]
Some pharmacological aspects of desmethylclomipramine - PubMed. [Link]
Analytical strategies for identifying drug metabolites | Request PDF - ResearchGate. [Link]
Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]
Forensic Drugs Analysis: A Review of Miniaturized Separation Techniques. [Link]
Impact of enzalutamide and its main metabolite N-desmethyl enzalutamide on pharmacokinetically important drug metabolizing enzymes and drug transporters - PubMed. [Link]
Pharmacokinetics of N-Desmethylclobazam, the Active and Primary Metabolite of Clobazam (P01.042) | Neurology. [Link]
Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling - MDPI. [Link]
Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - ResearchGate. [Link]
Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]
Critical Incompatibility:DO NOT mix with strong acids.[1] The nitrile moiety (
) can hydrolyze under acidic conditions to release Hydrogen Cyanide (HCN) gas.
Disposal Method: High-temperature incineration with scrubber systems.[1] No drain disposal.
Chemical Profile & Hazard Analysis
To dispose of this compound safely, one must understand its functional architecture. It is not merely "chemical waste"; it is a tri-functional molecule requiring specific segregation logic.
Feature
Chemical Moiety
Disposal Implication
Core Structure
Benzonitrile
Cyanide Potential: Thermal or acidic decomposition releases HCN.[1] Requires "Organic Waste" stream destined for incineration.
Substituent 1
Phenol (-OH)
Acidity: Weakly acidic ().[1] Soluble in caustic bases.
Substituent 2
Secondary Amine (-NHMe)
Reactivity: Basic.[1] WARNING: Do not mix with hypochlorites (bleach); risk of forming toxic N-chloramines.[1]
Physical State
Solid (Pale yellow)
High dust potential. Inhalation hazard (H331).[3][4] Use a powder hood or N95/P100 respiratory protection.
The following decision logic ensures that the chemical properties of the compound do not trigger a reaction inside the waste container.
Figure 1: Waste segregation decision tree based on physical state and solvent compatibility.[1] Note the strict separation of halogenated solvents for incineration efficiency.
pH Check: Ensure the solution pH is Neutral (pH 7) or slightly Basic (pH 8-9) .
Why? Acidic pH promotes nitrile hydrolysis. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before bottling.
Solvent Segregation:
If dissolved in DCM/Chloroform : Use "Halogenated Waste" carboy.
If dissolved in Methanol/DMSO/Ethyl Acetate : Use "Non-Halogenated Waste" carboy.[1]
Labeling: List the full chemical name as a constituent on the carboy tag. Do not use abbreviations like "HMAB".
Protocol C: Spill Cleanup (Emergency)
Scenario: 500mg powder spill on benchtop.
PPE: Put on double nitrile gloves, lab coat, and N95 respirator (to prevent inhalation of dust).
Isolation: Evacuate the immediate area.
Dry Cleanup (Preferred): Gently cover the spill with a damp paper towel to prevent dust generation, then scoop up the material using a spatula or dustpan. Place directly into a wide-mouth waste jar.
Wet Wipe: Clean the surface with a soap/water solution.
CAUTION:DO NOT use Bleach (Sodium Hypochlorite). The methylamino group can react with bleach to form chloramines, which are toxic and volatile.[1]
Disposal: Treat all cleanup materials as "Solid Toxic Waste" (Protocol A).
Regulatory & Compliance Data
EPA / RCRA Considerations
While 4-Hydroxy-3-(methylamino)benzonitrile is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be characterized by the generator based on its properties.[1]
Waste Characterization:
Characteristic: Toxicity (due to oral/dermal LD50 values typical of Category 3).
Reactivity: Potential for HCN generation classifies it effectively as a "Reactive Cyanide/Nitrile" under internal safety protocols, even if it doesn't strictly meet the D003 definition without acidification.[1]
Recommended Waste Code:D001 (if in ignitable solvent) or Non-Regulated Toxic (if solid), depending on state interpretations.[1] Always default to "Hazardous Waste - Toxic" for labeling.[1]
Transport & DOT
If shipping waste off-site, the following Department of Transportation (DOT) classification likely applies to the pure solid:
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
PubChem. (2024).[2] Compound Summary: 4-Hydroxy-3-(methylamino)benzonitrile.[1] National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6] Retrieved from [Link]